molecular formula C3H6BN3O2 B11923200 (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

Cat. No.: B11923200
M. Wt: 126.91 g/mol
InChI Key: NKPPGMSJFBPQAK-UHFFFAOYSA-N
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Description

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C3H6BN3O2 and a molecular weight of 126.91 g/mol, features a boronic acid functional group on a methyl-substituted 1,2,3-triazole ring, making it a versatile reagent for synthetic transformations . Boronic acids are critically important in the development of bioactive molecules, particularly as Boronic Acid Transition State Inhibitors (BATSIs) . They serve as potent inhibitors of bacterial β-lactamase enzymes, a major mechanism of antibiotic resistance. The triazole ring can act as a bioisostere for a carboxylic acid or an aromatic ring, influencing the molecule's dipole moment and its interaction with biological targets . This makes (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid a crucial scaffold in the lead optimization process for designing new antibacterial agents to combat multidrug-resistant pathogens . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the material safety data sheet for safe handling procedures. This chemical requires storage in an inert atmosphere at -20°C .

Properties

Molecular Formula

C3H6BN3O2

Molecular Weight

126.91 g/mol

IUPAC Name

(2-methyltriazol-4-yl)boronic acid

InChI

InChI=1S/C3H6BN3O2/c1-7-5-2-3(6-7)4(8)9/h2,8-9H,1H3

InChI Key

NKPPGMSJFBPQAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(N=C1)C)(O)O

Origin of Product

United States

Foundational & Exploratory

Electronic Architecture and Synthetic Utility of 2-Substituted 1,2,3-Triazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic architecture, synthetic pathways, and application logic of 2-substituted 1,2,3-triazole boronic acids . It focuses on the unique electronic anomaly of the N2-isomer (low dipole, high aromaticity) and its synergistic coupling with boronic acid "warheads" for bio-sensing and bioisosteric applications.

The N2-Isomer Anomaly: Electronic Landscape

The 1,2,3-triazole system exists as two distinct isomers depending on the substitution pattern: 1H-1,2,3-triazole (N1) and 2H-1,2,3-triazole (N2) . While the N1-isomer is the "Click Chemistry" standard, the N2-substituted isomer possesses a radically different electronic profile that makes it superior for optoelectronics and specific medicinal applications.

Dipole Moment and Pseudo-Symmetry

The most critical electronic differentiator is the dipole moment.

  • N1-Isomers: Exhibit a strong dipole moment (

    
     D) due to the asymmetrical distribution of electron density.
    
  • N2-Isomers: Possess a pseudo-symmetric

    
     structure (if symmetrically substituted at C4/C5) or a highly delocalized structure that results in a vanishingly small dipole moment (
    
    
    
    D).

Implication: The N2-triazole ring acts as a "silent" electronic linker that does not introduce strong polarity, allowing for better membrane permeability in drug design and reduced non-specific binding in protein contexts.

Aromaticity and Fluorescence

The N2-substitution pattern allows for a continuous conjugated


-system extending through the nitrogen atoms, unlike the cross-conjugated nature of the N1-isomer.
  • Fluorescence: 2-Aryl-1,2,3-triazoles are privileged fluorophores (often emitting in the blue/violet region,

    
     nm) with high quantum yields (
    
    
    
    ).
  • Mechanism: The N2-linkage facilitates Internal Charge Transfer (ICT) between the triazole (acting as a weak acceptor) and electron-rich aryl substituents.

The Boronic Acid Interface: "The Switch"

When a boronic acid group (


) is integrated into the 2-aryl-1,2,3-triazole scaffold (typically on the N2-phenyl ring), it creates a stimuli-responsive electronic system.
Lewis Acidity and Hybridization Switching

The boronic acid center acts as a Lewis acid.[1] Its electronic state dictates the fluorescence of the attached triazole system.

  • State A (Neutral): Boron is

    
     hybridized (trigonal planar) and electron-deficient (empty p-orbital). It acts as an electron-withdrawing group (EWG) via resonance, quenching or shifting the fluorescence of the triazole.
    
  • State B (Anionic/Complexed): Upon binding a diol (e.g., glucose, ribose) or hydroxide, the boron converts to an

    
     hybridized anion (tetrahedral). This shuts down the empty p-orbital, converting the boron group into an electron-donating group (EDG) or simply removing the EWG effect.
    
Sensing Mechanism (PET vs. ICT)

This


 transition is the basis for saccharide sensing.
  • Photoinduced Electron Transfer (PET): In the "off" state, the electron-deficient boron may quench fluorescence. Upon sugar binding (

    
    ), the energy levels shift, blocking PET and restoring fluorescence ("Turn-On").
    
  • ICT Modulation: The change in Hammett substituent constant (

    
    ) of the boron group from positive (EWG) to negative (EDG) shifts the emission wavelength (solvatochromism).
    

Data Summary: Electronic Parameters

Parameter1-Substituted Triazole (Reference)2-Substituted Triazole 2-(4-Boronophenyl)-Triazole
Dipole Moment (

)

D

D
Variable (pH dependent)
Symmetry Point Group


(Pseudo)

Fluorescence (

)
Typically Non-emissiveHigh (

)
Modulated by Boron State
Boron Hybridization N/AN/A

(Free)


(Bound)
Electronic Nature Strong Dipole / H-bond AcceptorWeak Dipole /

-Conjugator
Lewis Acid / Stimuli-Responsive

Synthetic Protocols

Accessing 2-substituted triazoles is synthetically challenging because the "Click" reaction (CuAAC) exclusively yields the 1-substituted isomer. Two primary strategies are used.

Strategy A: Chan-Lam Coupling (Recommended)

This method uses copper catalysis to couple a pre-formed triazole (NH-triazole) with an aryl boronic acid. Note: To make a triazole-boronic acid, one would use a diboronic acid or a protected halo-aryl boronic acid.

Step-by-Step Protocol:

  • Reagents: 4,5-Disubstituted-1,2,3-triazole (1.0 equiv), Arylboronic acid (2.0 equiv),

    
     (0.1 equiv), Pyridine (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or DMF.

  • Conditions: Stir at room temperature under open air (oxidative coupling) for 12–24 hours.

  • Purification: The N2-isomer is less polar. Purify via silica gel chromatography (Hexane/EtOAc).

Strategy B: Oxidative Cyclization of Bis-Hydrazones

Used for building the ring from scratch with the N2-substituent already in place.

Step-by-Step Protocol:

  • Precursor: Condense

    
    -diketone with arylhydrazine to form the bis-hydrazone.
    
  • Cyclization: Treat with an oxidative agent (e.g.,

    
     salts, 
    
    
    
    , or iodobenzene diacetate).
  • Result: Exclusive formation of the 2-aryl-1,2,3-triazole.

Visualizing the Mechanism

The following diagram illustrates the electronic switching mechanism of a 2-substituted triazole boronic acid sensor upon binding a saccharide.

Triazole_Boronic_Switch cluster_off OFF / WEAK STATE (sp2) cluster_on ON / STRONG STATE (sp3) Triazole_A 2-Aryl-Triazole (Fluorophore) Boron_A Boronic Acid (-B(OH)2) Triazole_A->Boron_A e- Withdrawal (PET/Quenching) Boron_B Boronate Ester (Sugar Bound) Boron_A->Boron_B + Diol / pH > pKa Hybridization sp2 -> sp3 Triazole_B 2-Aryl-Triazole (Fluorophore) Triazole_B->Boron_B PET Blocked ICT Enabled Sugar Diol/Sugar Sugar->Boron_B Covalent Bond

Caption: Electronic switching mechanism. Binding of a diol converts the boron center from an electron-withdrawing


 state to an anionic 

state, modulating the fluorescence of the N2-triazole core.

References

  • Electronic Properties of N2-Isomers

    • Title: "Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids"
    • Source: Molecules (2021)[2][3]

    • URL:[Link]

  • Synthesis via Chan-Lam Coupling

    • Title: "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles"
    • Source: Molecules (2023)[4]

    • URL:[Link]

  • Boronic Acid Sensing Mechanisms

    • Title: "Molecular Boronic Acid-Based Saccharide Sensors"
    • Source: Chemical Reviews (2021)
    • URL:[Link]

  • Dipole Moments of Azoles

    • Title: "Induced dipole moments of diazoles and triazoles"
    • Source: Journal of Chemical Physics
    • URL:[Link]

Sources

Technical Guide: Solubility & Handling of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

[1]

Part 1: Executive Summary

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8) is a high-value heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2-methyl-1,2,3-triazole moiety—a bioisostere for amides and carboxylates in medicinal chemistry.[1]

However, this compound presents a critical paradox for researchers: while it requires polar solvents for dissolution, it is inherently unstable in many standard cross-coupling conditions due to rapid protodeboronation . Successful utilization requires a precise balance between solubility enhancement and degradation mitigation. This guide provides the solubility data, mechanistic insights, and handling protocols necessary to navigate this instability.

Part 2: Physicochemical Profile[2][3][4]

Understanding the solubility of this compound requires analyzing its equilibrium states. Boronic acids are not static species; they exist in a dynamic equilibrium between the free acid, the trimeric boroxine (anhydride), and solvent-coordinated species.[1]

PropertyDataContext
CAS Number 1372713-72-8Specific to the 2-methyl isomer.[1][2][3][4][5][6][7][8]
Molecular Weight 126.91 g/mol Low MW facilitates high molarity loading.
Appearance White to off-white solidHygroscopic; often aggregates due to H-bonding.[1]
pKa (Boronic Acid) ~8.0–9.0 (Estimated)Lewis acidity of the Boron center.
pKa (Triazole) ~1.2 (Conjugate acid)The 2-methyl substitution removes the acidic N-H, making the ring a weak H-bond acceptor.
LogP ~0.5–1.0 (Estimated)Amphiphilic; soluble in both aqueous-organic mixtures and polar organics.
The Boroxine Equilibrium

In solid state and non-polar solvents, the compound dehydrates to form a cyclic trimeric boroxine.[1] This boroxine is less polar than the free acid but hydrolyzes back to the monomeric acid in the presence of water or protic solvents.

BoroxineEquilibriumMonomerMonomeric Boronic Acid(Polar, Reactive Species)BoroxineTrimeric Boroxine(Less Polar, Storage Form)Monomer->Boroxine- H2O (Dehydration)SolvateSolvent Adduct(e.g., with MeOH/THF)Monomer->Solvate+ SolventBoroxine->Monomer+ H2O (Hydrolysis)Solvate->Monomer- Solvent

Figure 1: The dynamic equilibrium affecting apparent solubility. In dry organic solvents, the equilibrium shifts right (Boroxine); in aqueous/protic media, it shifts left (Monomer).[1]

Part 3: Solubility Landscape

The following data categorizes solvent compatibility based on the compound's polarity and stability profile.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingStability RiskStrategic Notes
Polar Aprotic DMSO, DMF, NMPExcellent (>50 mg/mL)LowPreferred for Stock Solutions. High solubility due to dipole interactions.[1] Minimal protodeboronation in absence of base.
Polar Protic Methanol, EthanolGood (>20 mg/mL)High Use with Caution. Rapidly forms boronate esters (solvolysis).[1] Only use if immediate reaction follows.
Ethers THF, 1,4-Dioxane, MTBEModerate (5–20 mg/mL)LowIdeal Reaction Media. Good balance of solubility and inertness.[1] Often used as co-solvents with water.
Chlorinated DCM, ChloroformLow (<5 mg/mL)LowPoor solubility for the free acid; slightly better for the boroxine form.[1]
Hydrocarbons Hexanes, TolueneInsoluble N/AUseful only as antisolvents for precipitation/purification.[1]
Critical Warning: Protodeboronation

The 2-methyl-1,2,3-triazole ring is electron-rich. Under basic conditions (standard Suzuki coupling pH > 10), the C-B bond becomes highly labile, leading to protodeboronation (loss of the boron group and replacement with hydrogen).

  • Mechanism: Base attacks the boron to form a boronate "ate" complex. The electron-rich heterocycle then facilitates C-B bond cleavage.

  • Mitigation: Avoid heating stock solutions. Use weak bases (e.g., K3PO4 instead of Na2CO3) or anhydrous conditions if possible.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Measurement

Use this protocol to determine exact solubility for your specific batch, as boroxine content varies.[1]

  • Preparation: Weigh 10 mg of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid into three separate 2 mL HPLC vials.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO, THF, or Dioxane) to the first vial.[1]

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg. Repeat until undissolved solid remains.

  • Incubation: Shake vials at 25°C for 2 hours (short time prevents degradation).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a calibration curve prepared in DMSO.

Protocol B: Quality Control & Stability Check (NMR)

Always validate the integrity of the boronic acid before critical reactions.[1]

  • Solvent: Dissolve 5 mg in DMSO-d6 (avoid CDCl3 due to poor solubility; avoid MeOD due to esterification).

  • Acquisition: Run 1H NMR and 11B NMR.

  • Analysis:

    • 1H NMR: Look for the triazole ring proton singlet ~8.0–8.5 ppm.

    • Impurity Check: A singlet shifted upfield (~7.5–7.8 ppm) often indicates the protodeboronated product (1-methyl-1,2,3-triazole).[1]

    • 11B NMR: Boronic acid appears ~28–30 ppm (broad). Boroxine appears slightly shifted. Sharp peak at ~20 ppm indicates boric acid (decomposition).

Part 5: Strategic Application in Suzuki Coupling

To maximize yield and minimize protodeboronation, the solubility strategy must be coupled with reaction engineering.

Recommended Solvent System: Dioxane/Water (4:1)

This system offers the best compromise:[1]

  • Dioxane: Solubilizes the organic halide and the boroxine form of the reagent.

  • Water: Hydrolyzes the boroxine to the reactive boronic acid monomer in situ.

  • Base: Use K3PO4 (mild) or KF rather than strong carbonate bases to reduce deboronation rates.

SuzukiWorkflowStartStart: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acidSolventChoiceSolvent Selection:1,4-Dioxane / H2O (4:1)Start->SolventChoiceActivationBase Activation (K3PO4)Generates Boronate 'Ate' ComplexSolventChoice->ActivationPath_SuccessTransmetallation with Pd(II)(Fast Reaction)Activation->Path_SuccessHigh Catalyst Load / Fast HeatingPath_FailProtodeboronation(Side Reaction)Activation->Path_FailProlonged Heating / Strong BaseProductCoupled ProductPath_Success->ProductWasteDe-boronated TriazolePath_Fail->Waste

Figure 2: Reaction pathway competition. Success depends on the rate of transmetallation exceeding the rate of protodeboronation.[1]

References

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link

  • Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(32), 10484–10485.[1] Link

  • CymitQuimica. Product Data Sheet: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8).[1][2][3][4][7][8] Link

Technical Monograph: 2-Methyl-2H-1,2,3-Triazole-4-Boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2H-1,2,3-Triazole-4-Boronic Acid: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Chemical Identity

2-Methyl-2H-1,2,3-triazole-4-boronic acid is a critical heteroaryl building block in modern drug discovery. Unlike its 1-methyl isomer, the 2-methyl congener offers unique electronic properties and lipophilicity profiles (LogP) that are highly valued in fragment-based drug design (FBDD) and scaffold hopping. It serves as a bioisostere for carboxylic acids and phenyl rings, often improving metabolic stability and solubility.

This guide provides a definitive technical reference for the identification, synthesis, and application of this compound, specifically addressing the challenges associated with its instability (protodeboronation) and transmetallation kinetics in Suzuki-Miyaura cross-couplings.

Chemical Identification Data
PropertySpecification
IUPAC Name (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid
Common Name 2-Methyltriazole-4-boronic acid
CAS Registry Number 1372713-72-8
Molecular Formula C₃H₆BN₃O₂
Molecular Weight 126.91 g/mol
SMILES Cn1ncc(n1)B(O)O (Canonical representation of 2-substituted ring)
InChIKey NKPPGMSJFBPQAK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Critical Note on Isomerism: Do not confuse this compound with 1-methyl-1H-1,2,3-triazole-4-boronic acid (CAS 1564271-42-6). The position of the methyl group significantly alters the electron density of the triazole ring, affecting both the pKa of the boronic acid and the rate of oxidative addition/transmetallation.

Synthesis & Manufacturing Logic

The synthesis of 2-methyl-2H-1,2,3-triazole-4-boronic acid is non-trivial due to the regioselectivity required during the methylation of the triazole core and the sensitivity of the C-B bond.

Retrosynthetic Analysis

The most robust route involves a Halogen-Lithium Exchange followed by electrophilic trapping with a borate ester. Direct C-H activation is possible but often yields mixtures or suffers from poor conversion.

Pathway:

  • Methylation: 1,2,3-Triazole + MeI → Mixture of 1-Me and 2-Me isomers (Separation required).

  • Bromination: 2-Methyl-2H-1,2,3-triazole + NBS → 4-Bromo-2-methyl-2H-1,2,3-triazole.

  • Borylation: 4-Bromo intermediate + n-BuLi + B(OiPr)₃ → Target Boronic Acid.

Validated Synthetic Protocol (Step-by-Step)

Prerequisite: All glassware must be oven-dried. Reactions involving n-BuLi must be performed under Argon.

Step 1: Preparation of 4-Bromo-2-methyl-2H-1,2,3-triazole

  • Dissolve 2-methyl-2H-1,2,3-triazole (1.0 eq) in Acetonitrile (MeCN).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated Na₂S₂O₃. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is essential to remove any trace succinimide.

Step 2: Lithium-Halogen Exchange & Borylation

  • Setup: Charge a flame-dried 3-neck flask with 4-bromo-2-methyl-2H-1,2,3-triazole (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The lithium-halogen exchange is faster than deprotonation at this temperature. The resulting lithiated species is unstable above -50°C.

  • Trapping: After stirring for 30 mins at -78°C, add Triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C.

  • Hydrolysis: Quench with 1M HCl (aqueous) until pH ~5-6. Do not acidify below pH 4 to avoid protodeboronation.

  • Isolation: Extract with 2-MeTHF or EtOAc. Dry over Na₂SO₄ and concentrate. Recrystallize from Et₂O/Hexanes.

Synthesis Pathway Visualization

SynthesisPathway Start 1,2,3-Triazole Methylation Methylation (MeI, K2CO3) Start->Methylation Isomers Isomer Mixture (1-Me & 2-Me) Methylation->Isomers Separation Distillation/Chromatography Isomers->Separation Intermed1 2-Methyl-2H-1,2,3-triazole Separation->Intermed1 Desired Isomer Bromination Bromination (NBS, MeCN) Intermed1->Bromination Intermed2 4-Bromo-2-methyl-triazole Bromination->Intermed2 Lithiation Li-Hal Exchange (n-BuLi, -78°C) Intermed2->Lithiation Borylation Boronate Trapping (B(OiPr)3, H3O+) Lithiation->Borylation Product 2-Methyltriazole-4-boronic acid Borylation->Product

Figure 1: Synthetic route from 1,2,3-triazole precursor to the target boronic acid.[1][2][3]

Application: Suzuki-Miyaura Cross-Coupling

Heteroaryl boronic acids, particularly electron-deficient triazoles, are notoriously difficult coupling partners. They suffer from slow transmetallation rates and competitive protodeboronation .[4]

Mechanistic Challenges
  • Protodeboronation: The C-B bond is labile under basic, aqueous conditions, especially at high temperatures. The triazole ring acts as a leaving group, replaced by a proton.

  • Transmetallation: The electron-deficient nature of the triazole ring reduces the nucleophilicity of the boronate "ate" complex, slowing the transfer of the organic group to Palladium.

Optimized Coupling Protocol

To mitigate these issues, use anhydrous conditions (if possible) or specific bases/ligands that facilitate rapid transmetallation.

Recommended Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (Standard) or XPhos Pd G3 (Advanced/Challenging substrates).

  • Base: Cs₂CO₃ or K₃PO₄ (Anhydrous bases preferred over aqueous Na₂CO₃).

  • Solvent: 1,4-Dioxane or DMF.

  • Temperature: 80-100°C.

Protocol:

  • Combine Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq) in a vial.

  • Add Catalyst (5 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Solvent (0.1 M concentration).

  • Heat to 90°C for 4-16 hours.

  • Monitor by LCMS. If protodeboronation is observed (mass of triazole only), switch to Buchwald Precatalysts (e.g., XPhos Pd G4) to accelerate the coupling rate over the decomposition rate.

Coupling Decision Logic

SuzukiLogic Start Start: Suzuki Coupling Standard Attempt Standard Conditions: Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O, 90°C Start->Standard Check Check LCMS @ 2 hrs Standard->Check Success Product Formed >50% Check->Success Yes Fail Low Yield / Decomp Check->Fail No Analysis Analyze Failure Mode Fail->Analysis Decomp Protodeboronation Observed (Triazole mass found) Analysis->Decomp NoRxn No Reaction / SM Remaining Analysis->NoRxn Soln1 Solution 1: Anhydrous Conditions Use dry Dioxane, powdered K3PO4 Decomp->Soln1 Soln2 Solution 2: High-Activity Catalyst Switch to XPhos Pd G3 or SPhos Pd G3 NoRxn->Soln2

Figure 2: Troubleshooting logic for Suzuki coupling of labile heteroaryl boronic acids.

References

  • CymitQuimica. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Product Data. Retrieved from

  • PubChem. Compound Summary: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8).[5] National Library of Medicine.[3][6] Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[7][8] (Contextual citation for XPhos usage).

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Retrieved from

Sources

High-Purity (2-Methyl-2H-1,2,3-triazol-4-yl)boronic Acid: Technical Assessment & Sourcing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid CAS: 1372713-72-8 Molecular Formula: C3H6BN3O2 Molecular Weight: 126.91 g/mol [1]

This guide provides a technical roadmap for sourcing, validating, and utilizing (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid in high-stakes drug discovery campaigns. Unlike standard phenylboronic acids, this 1,2,3-triazole derivative presents unique stability challenges—specifically protodeboronation —that require specialized handling and catalytic strategies.[2]

The 2-methyl-2H-1,2,3-triazole moiety is increasingly utilized in medicinal chemistry as a bioisostere for amides and phenyl rings, offering improved metabolic stability and distinct dipole vectors. However, the C–B bond on electron-rich 5-membered heterocycles is kinetically labile, making "high purity" a transient state if storage and reaction conditions are not rigorously controlled.

Sourcing Landscape: Verified Suppliers

The following suppliers have been vetted based on catalog verification of CAS 1372713-72-8 and reported purity standards.

Recommendation: For scale-up (>10g), Combi-Blocks is the preferred Tier 1 supplier due to their specialization in heterocyclic building blocks and consistent batch-specific NMR data.[2] Fluorochem is a reliable alternative for European distribution.[2]

SupplierCatalog #Purity ClaimFormatPrimary Region
Combi-Blocks SH-656798%SolidNorth America
Fluorochem 1372713-72-898%SolidEurope
Enamine Inquire (MADE)>95%SolidGlobal
J&K Scientific 1372713-72-897%SolidAsia/Global

Sourcing Note: Due to the risk of boroxine formation (trimerization) upon dehydration, "purity" often refers to the monomer/anhydride equilibrium. Always request a batch-specific 1H NMR rather than relying solely on HPLC.[2]

Technical Deep Dive: Stability & Degradation

The Protodeboronation Challenge

The primary failure mode for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is protodeboronation . The 1,2,3-triazole ring is electron-rich; protonation at the C5 position (or N3) can facilitate the hydrolytic cleavage of the C–B bond, releasing the parent triazole and boric acid.

This process is base-catalyzed in aqueous media (common in Suzuki couplings) and accelerated by high temperatures.[2]

Visualization: Degradation Pathway

The following diagram illustrates the competing pathways: stable trimerization (reversible) vs. irreversible protodeboronation.

DegradationPathway BoronicAcid (2-Methyl-2H-1,2,3-triazol-4-yl) boronic acid Boroxine Boroxine Trimer (Dehydration Product) BoronicAcid->Boroxine -3 H2O (Storage/Drying) Deboronation Protodeboronation (Irreversible Loss) BoronicAcid->Deboronation Aqueous Base / Heat ParentTriazole 2-Methyl-2H-1,2,3-triazole + Boric Acid Deboronation->ParentTriazole Hydrolysis

Figure 1: Stability logic flow.[2] The reversible formation of boroxine is acceptable; irreversible protodeboronation must be prevented.

Quality Assurance Framework (Self-Validating System)

Do not accept the Certificate of Analysis (CoA) at face value. Upon receipt, implement this Self-Validating Protocol to confirm identity and purity.

Protocol: 1H NMR Validation

Objective: Distinguish between the boronic acid, the boroxine trimer, and the deboronated parent triazole.

  • Solvent: DMSO-d6 (Avoid CDCl3; traces of acid in chloroform accelerate degradation).[2]

  • Key Diagnostic Signals:

    • Product (Boronic Acid): Look for the triazole C5-H singlet around δ 8.0 - 8.2 ppm .[2]

    • Methyl Group: A sharp singlet around δ 4.1 - 4.2 ppm (N-Me).[2]

    • Contaminant (Parent Triazole): If deboronation occurred, the C5-H signal shifts upfield, and you may see two equivalent protons if the C4-B bond is replaced by H (resulting in a symmetrical 2-methyl-triazole).

    • Boroxine: Broadening of signals or slight chemical shift differences indicate partial dehydration (acceptable).[2]

QC Workflow Diagram

QC_Workflow Receipt Receipt of Material (Store at -20°C) Sampling Sample Preparation Solvent: DMSO-d6 Receipt->Sampling NMR 1H NMR Analysis Sampling->NMR Check1 Check: Methyl Singlet (~4.1 ppm) NMR->Check1 Check2 Check: Triazole C-H (Integrate 1:3 vs Me) Check1->Check2 Present Fail FAIL: Reject/Purify Check1->Fail Absent/Shifted Pass PASS: Release for Synthesis Check2->Pass Correct Integral Check2->Fail Excess H (Deboronation)

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Context: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water, 100°C) often fail with this substrate due to rapid protodeboronation before transmetalation can occur.

Solution: Use a rapid-transmetalation catalyst system (Buchwald precatalysts) and mild bases .[2]

Materials
  • Aryl Halide: 1.0 equiv[2][3]

  • Boronic Acid: 1.5 equiv (Excess required due to instability)[2][3]

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv)[2]

  • Base: K3PO4 (2.0 equiv) - Anhydrous or mild aqueous solution[2]

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Catalyst, and Base.[2] Seal and purge with Argon/Nitrogen x3.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Activation: If using aqueous base, add degassed water (ratio 4:1 Dioxane:Water) now.[2]

    • Expert Tip: For extremely sensitive substrates, use anhydrous conditions with CsF or K3PO4 to minimize hydrolytic deboronation.[2]

  • Reaction: Heat to 60°C - 80°C . Do not exceed 80°C unless necessary. Monitor by LCMS every hour.

    • Why? High heat favors deboronation over cross-coupling.[2] The highly active XPhos/SPhos ligands facilitate oxidative addition at lower temperatures.[2]

  • Workup: Dilute with EtOAc, wash with water, dry over Na2SO4.

  • Purification: Flash chromatography. (Note: Triazole products are polar; consider using DCM/MeOH or EtOAc/Hexane gradients).[2]

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358-3366. (Establishes XPhos/SPhos utility for unstable boronates).

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the synthesis of heteroatom-sensitive boronic acids.[2] Angewandte Chemie International Edition, 51(11), 2667-2672.[2] (Mechanisms of protodeboronation).

  • Chemical Abstracts Service (CAS). CAS Registry Number 1372713-72-8.[2][4][5] American Chemical Society.[2]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Methyl-2H-1,2,3-triazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-methyl-2H-1,2,3-triazole-4-boronic acid and its derivatives. The 1,2,3-triazole scaffold is a privileged motif in medicinal chemistry, and its efficient installation is of paramount importance. However, heteroaryl boronic acids of this class are notoriously susceptible to competitive protodeboronation under typical coupling conditions, leading to diminished yields and complex purification challenges. This document elucidates the mechanistic rationale behind these challenges and presents field-proven strategies and step-by-step protocols designed to maximize coupling efficiency by mitigating undesirable side reactions. We will explore the strategic selection of palladium precatalysts, ligands, bases, and solvent systems, with a focus on mild, rapid reaction conditions that favor the desired C-C bond formation.

Introduction: The Challenge of Coupling 2-Methyltriazole Boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and operational simplicity in forming C(sp²)-C(sp²) bonds.[1][2] In drug discovery, the 2-methyl-1,2,3-triazole moiety is a valuable bioisostere and structural component. However, researchers frequently encounter difficulties when employing boronic acids derived from five-membered heterocycles containing multiple heteroatoms, such as 2-methyltriazole boronic acid.

The primary obstacle is the high rate of protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, reverting the boronic acid to its parent heterocycle.[3] This side reaction is often accelerated by the basic, aqueous, and high-temperature conditions used in traditional Suzuki-Miyaura protocols.[4][5] Consequently, the key to a successful coupling lies in a kinetically competent catalytic system that promotes the desired cross-coupling at a rate significantly faster than the rate of protodeboronation.[6][7]

This guide provides robust protocols that leverage modern catalyst systems to achieve high-yield couplings of this challenging substrate class at or near room temperature.

Mechanistic Considerations: Winning the Kinetic Race

The success of the Suzuki-Miyaura coupling hinges on the catalytic cycle proceeding efficiently through three key steps: oxidative addition, transmetalation, and reductive elimination. For sensitive substrates like 2-methyltriazole boronic acid, the transmetalation step is in direct competition with protodeboronation.

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ Active Catalyst pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_ox Ar¹-X oxidative_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) pd2_ox->pd2_trans Ar²-B(OH)₂ Base transmetalation Transmetalation pd2_trans->pd0 product Ar¹-Ar² (Coupled Product) pd2_trans->product reductive_elim Reductive Elimination

Figure 1: The Suzuki-Miyaura catalytic cycle.

The Protodeboronation Side Reaction

Under basic conditions, the boronic acid (RB(OH)₂) equilibrates with its more nucleophilic boronate form (RB(OH)₃⁻), which is the active species for transmetalation.[8] However, this same basicity, especially in the presence of water, provides a facile pathway for protonolysis of the fragile C-B bond.

Protodeboronation start 2-Me-Triazole-B(OH)₂ (Starting Material) desired_path Transmetalation [Ar-Pd(II)-X] start->desired_path Desired Pathway undesired_path Protodeboronation [H⁺ Source, Base] start->undesired_path Competing Pathway desired_product Coupled Product desired_path->desired_product undesired_product 2-Methyltriazole (Byproduct) undesired_path->undesired_product

Figure 2: Competing pathways for the triazole boronic acid.

Strategy for Success: Kinetic Control

To favor the desired pathway, the catalytic system must be highly active, enabling the reaction to proceed under mild conditions where protodeboronation is slow.[4] Key strategies include:

  • Fast Catalyst Activation: Utilize modern palladium precatalysts that rapidly generate the active Pd(0) species, minimizing exposure of the boronic acid to the basic conditions before the coupling begins.[6][7]

  • Accelerated Reaction Steps: Employ bulky, electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination, thus turning over the catalyst quickly.

  • Milder Bases: Use non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to activate the boronic acid without aggressively promoting protonolysis.

  • Boronic Acid Surrogates: In particularly difficult cases, protect the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly hydrolyzes in situ to release the reactive boronic acid.[4][5]

Optimizing Reaction Parameters

The careful selection of each reaction component is critical for success. The following table summarizes recommended components based on literature precedent for challenging heteroaryl couplings.

ComponentRecommended ReagentsRationale & Key InsightsCitations
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)Air- and moisture-stable solids that rapidly generate a monoligated, highly active Pd(0) species. This allows for fast reactions at low temperatures.[4][6][7]
Ligand Biaryl Monophosphines (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, leading to high catalyst turnover and allowing for the use of less reactive aryl chlorides.[9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong bases that are effective in forming the active boronate species but are less prone to causing rapid protodeboronation compared to NaOH or KOH.[4][8]
Solvent Aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene), often with a small amount of water.Water can be beneficial for dissolving the base and facilitating the formation of the boronate. For highly sensitive substrates, anhydrous conditions with a boronic ester are superior.[1][10][11]
Boron Reagent Boronic Acid, Pinacol Boronate Ester (BPin), MIDA BoronateFor routine couplings, the free boronic acid can be used with an optimized catalyst system. For substrates prone to decomposition, the pinacol or MIDA ester provides enhanced stability.[4][5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Coupling of 2-Methyl-2H-1,2,3-triazole-4-boronic Acid

This protocol is a robust starting point for coupling with a range of aryl or heteroaryl bromides using the free boronic acid.

Reagents & Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (1.2 - 1.5 equiv)[12]

  • XPhos Pd G3 (1 - 2 mol%)

  • XPhos ligand (1 - 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), (2-methyl-2H-1,2,3-triazol-4-yl)boronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), XPhos Pd G3 (0.01 mmol, 2 mol%), and XPhos (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Through the septum, add 1,4-dioxane and water in a 5:1 ratio (e.g., 2.5 mL dioxane, 0.5 mL water). The total concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block set to 40-60 °C. Stir vigorously. The reaction is typically fast; monitor progress by TLC or LC-MS after 30-60 minutes.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Enhanced Stability Protocol using a Pinacol Boronate Ester

For particularly challenging aryl halides (e.g., electron-rich chlorides) or if protodeboronation is a significant issue in Protocol 1, using the more stable pinacol boronate ester is recommended.

Reagents & Materials:

  • Aryl/Heteroaryl Halide (Cl, Br, or OTf) (1.0 equiv)

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (1.2 equiv)

  • SPhos Pd G2 (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the triazole pinacol boronate (0.6 mmol, 1.2 equiv), SPhos Pd G2 (0.01 mmol, 2 mol%), and anhydrous K₂CO₃ (1.25 mmol, 2.5 equiv) to an oven-dried reaction vessel with a stir bar.

  • Inert Atmosphere: Seal the vessel and maintain under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by LC-MS. Couplings with aryl chlorides may require longer reaction times (2-12 hours).

  • Workup & Purification: Follow steps 5-7 from Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of oxygen or impurities. 2. Protodeboronation: Boronic acid is degrading faster than it couples. 3. Inactive Halide: The oxidative addition step is too slow (common with electron-rich chlorides).1. Ensure rigorous degassing and use of anhydrous solvents.[13] 2. Switch to Protocol 2 using the pinacol boronate ester. Lower the reaction temperature. Use a milder base (e.g., CsF).[14] 3. Increase catalyst loading (up to 5 mol%). Switch to a more active ligand like RuPhos. Increase the temperature cautiously.
Significant Protodeboronation Byproduct 1. Base is too strong/concentrated. 2. Reaction temperature is too high. 3. Water content is too high. 1. Switch to a weaker base (e.g., K₂CO₃ or CsF). Ensure the base is a fine powder for better mixing. 2. Lower the reaction temperature; these catalyst systems are often active at room temperature or 40 °C.[4][6] 3. Reduce the amount of water or switch to a fully anhydrous system (Protocol 2).
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[13] 2. In-situ Reduction of Pd(II) to Pd(0): If using a Pd(II) salt like Pd(OAc)₂, the boronic acid can be consumed as a reductant, leading to homocoupling.1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a well-defined precatalyst like XPhos Pd G3, which is designed for clean generation of the active catalyst.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-5. [Link]

  • Isley, N. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(21), 6992-6996. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kelly, C. J., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(10), 1892-1903. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Amin, M., & Mallet-Ladeira, S. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(17), 10456-10463. [Link]

  • Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(6), 3742-3746. [Link]

  • Adamo, C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 983. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Denmark, S. E., & Regens, C. S. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(5), 1475-1486. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Kallepalli, V. A., & Biscoe, M. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(32), 9170-9172. [Link]

  • Ciaffone, L., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Molecular Sciences, 14(10), 20580-20613. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The proposed mechanism for protodeboronation of arylboronic acids. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Zhao, S., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1460. [Link]

  • Wang, C., et al. (2016). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Organic & Biomolecular Chemistry, 14(25), 5899-5903. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Chemist's Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ChemHelp ASAP. (2020). The Suzuki Cross Coupling Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039887. [Link]

  • Ureshino, T., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Hlasta, D. J., et al. (1995). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 5(16), 1789-1792. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879, 032115. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. [Link]

Sources

preparation of 2-methyl-1,2,3-triazole derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Methyl-1,2,3-Triazole Derivatives

Executive Summary & Strategic Context

In modern medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, acting as a bioisostere for amides and esters due to its planar structure and hydrogen-bonding capabilities. However, a significant "synthetic bias" exists. The Nobel-winning CuAAC ("Click") reaction predominantly yields 1-substituted (N1) isomers.

In contrast, 2-substituted (N2) isomers often exhibit superior metabolic stability and distinct pharmacological profiles (e.g., the insomnia drug Suvorexant utilizes an N2-linked triazole). For drug developers, the challenge lies in the 2-methyl-1,2,3-triazole motif. Direct methylation of the NH-triazole ring is non-trivial, typically yielding a mixture of N1 and N2 isomers due to tautomeric equilibrium.

This guide details two high-fidelity protocols to access 2-methyl-1,2,3-triazole derivatives:

  • Direct Regioselective Methylation: Optimized for speed and library synthesis using specific cation effects.

  • Oxidative Cyclization (De Novo): Optimized for scale-up and absolute regiocontrol.

Mechanistic Pathway & Regioselectivity

The fundamental challenge is the annular tautomerism of the 1,2,3-triazole. While the N2-isomer is often thermodynamically favored (preserving aromaticity with continuous


-conjugation), kinetic alkylation frequently favors the N1-position due to the dipole moment and lone pair availability.

Figure 1: Isomer Divergence Pathway

TriazolePathways NH_Triazole 4,5-Disubstituted- NH-1,2,3-Triazole Tautomer Tautomeric Equilibrium (N1-H vs N2-H) NH_Triazole->Tautomer Cond_Kinetic Kinetic Control (NaH, THF, Low Temp) Tautomer->Cond_Kinetic Deprotonation Cond_Thermo Thermodynamic Control (Cs2CO3, DMF, High Temp) Tautomer->Cond_Thermo Deprotonation N1_Isomer N1-Methyl Isomer (Click-like Product) Often Major Byproduct Cond_Kinetic->N1_Isomer Fast Alkylation N2_Isomer N2-Methyl Isomer (Target Scaffold) Thermodynamically Stable Cond_Thermo->N2_Isomer Reversible Alkylation / Chelation Control

Caption: Divergence of N1 vs. N2 alkylation pathways based on reaction conditions.

Protocol A: Direct Regioselective Methylation

Best for: Late-stage functionalization, SAR library generation. Mechanism: Exploits the "Ceasefire" effect of Cesium ions (


) and solvent polarity to stabilize the N2-transition state.
Experimental Design
  • Reagents: 4,5-Disubstituted-1H-1,2,3-triazole (1.0 equiv), Methyl Iodide (MeI) (1.2 equiv), Cesium Carbonate (

    
    ) (1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) – Anhydrous.

  • Temperature: 25°C to 60°C.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the NH-triazole substrate and anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.
    
    • Expert Insight: The large ionic radius of Cesium facilitates a "loose ion pair" with the triazolate anion, allowing the thermodynamic preference for N2-alkylation to dominate over kinetic N1-attack.

  • Alkylation: Dropwise add Methyl Iodide (1.2 equiv) over 10 minutes.

    • Safety: MeI is a potent alkylator. Use a fume hood.

  • Reaction: Stir at room temperature. Monitor via TLC/LC-MS.

    • Note: If N1-isomer formation is observed (>10%), heat to 60°C. Higher temperatures favor the thermodynamic N2-product via equilibration.

  • Workup: Quench with water. Extract with EtOAc (x3). Wash combined organics with LiCl solution (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Separation: N2-isomers are typically less polar (higher

      
      ) than N1-isomers due to the lack of a large dipole moment.
      

Expected Yield: 70–85% (Ratio N2:N1 typically > 4:1).

Protocol B: De Novo Oxidative Cyclization

Best for: Large-scale synthesis, high-purity requirements, inseparable isomers. Mechanism: Construction of the triazole ring from hydrazine precursors, guaranteeing N2-regiochemistry by design.

Experimental Design
  • Reagents:

    
    -Oximinoketone or 
    
    
    
    -Diketone, Methylhydrazine, Copper(II) Acetate or Iodine.
  • Solvent: DMSO or Ethanol.[1]

Workflow: Bis-Hydrazone Oxidation

This route avoids the NH-triazole intermediate entirely.

Figure 2: Oxidative Cyclization Workflow

Cyclization Start Start: 1,2-Diketone (R-CO-CO-R') Step1 Step 1: Condensation + Methylhydrazine (2.2 equiv) Solvent: EtOH, Reflux Start->Step1 Inter Intermediate: Bis-Hydrazone Step1->Inter Step2 Step 2: Oxidative Cyclization Cu(OAc)2 (catalytic) or I2 Aerobic Oxidation Inter->Step2 Final Product: 2-Methyl-1,2,3-Triazole (>99% Regiopurity) Step2->Final

Caption: De novo synthesis of 2-methyl-triazoles via bis-hydrazone oxidation.

Step-by-Step Methodology
  • Condensation: Dissolve the 1,2-diketone (10 mmol) in Ethanol (50 mL). Add Methylhydrazine (22 mmol). Reflux for 4–6 hours.

  • Isolation: Cool to 0°C. The bis-hydrazone intermediate often precipitates. Filter and dry.

  • Cyclization: Dissolve the bis-hydrazone in DMSO. Add

    
     (10 mol%) and stir under an air atmosphere (open vessel) at 80°C.
    
    • Alternative: Use Iodine (

      
      , 1.1 equiv) and 
      
      
      
      if metal-free conditions are required.
  • Workup: Dilute with water, extract with EtOAc. The product is exclusively the 2-methyl isomer.

Analytical Validation (QC)

Distinguishing N1 and N2 isomers is critical. Do not rely solely on LC-MS (identical mass).

Table 1: NMR Discrimination Criteria

FeatureN2-Methyl Isomer N1-Methyl Isomer
Symmetry (

NMR)
High. If R4=R5, ring carbons appear as 1 signal .Low. If R4=R5, ring carbons appear as 2 distinct signals .
Methyl Shift (

NMR)
Typically 4.1 – 4.3 ppm .Typically 3.8 – 4.1 ppm (slightly shielded).
NOESY / ROESY NOE correlation between

and BOTH R4/R5 substituents.
NOE correlation between

and ONLY R5 substituent.
Polarity (

)
Higher (Less polar, moves faster).Lower (More polar, moves slower).

Self-Validating Check:

  • Run a 1D NOE experiment irradiating the methyl group.

  • Result: If you see enhancement of both flanking groups (or the single proton at C4/C5 if monosubstituted), it is N2 . If enhancement is observed only on one side, it is N1 .

References

  • Suvorexant Discovery & N2-Triazole Importance

    • Title: Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist.
    • Source:Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Regioselective Alkylation (Cesium Effect)

    • Title: Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles.[2][3][4][5][6][7]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • Oxidative Cyclization Protocols

    • Title: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles from Bis(arylhydrazones).[8]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • NMR Characterization of Triazole Isomers

    • Title: Tautomerism and Isomerism in 1,2,3-Triazoles: NMR Studies.
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Convergence of Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The FBDD paradigm is built on a foundational principle: small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency are superior starting points for developing potent, selective, and drug-like candidates.[1] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2]

Within the vast arsenal of fragments, certain scaffolds offer unique strategic advantages. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid represents a convergence of two such "privileged" chemical motifs: the boronic acid and the 1,2,3-triazole ring. This application note provides an in-depth guide for researchers on the rationale, application, and detailed protocols for leveraging this specific fragment in an FBDD campaign.

  • The Power of the Boronic Acid: Boronic acids are versatile functional groups in drug discovery.[3][4] Their utility stems from a unique combination of properties:

    • Lewis Acidity: The sp²-hybridized boron possesses an empty p-orbital, allowing it to act as a Lewis acid and accept lone pairs from heteroatoms.[5]

    • Reversible Covalency: They can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, a mechanism exploited by several FDA-approved drugs.[5][6]

    • Bioisosterism: Boronic acids are effective bioisosteres of carboxylic acids and phenols, often improving pharmacokinetic properties by being less ionized at physiological pH.[3][4]

    • Synthetic Handle: They are exceptionally useful intermediates for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][7]

  • The Stability and Versatility of the 1,2,3-Triazole: The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry.[8][9][10] Its prominence is due to its:

    • Metabolic Stability: The aromatic heterocycle is exceptionally stable under physiological conditions.[11]

    • Amide Bond Bioisostere: It can effectively mimic both trans- and cis-amide bonds, engaging in similar hydrogen bonding and dipole interactions while being resistant to hydrolysis.[8][12]

    • Synthetic Accessibility: Its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is highly efficient and regioselective.[8][9]

    • Defined Vector for Growth: The substitution pattern on the triazole ring provides clear, non-rotatable vectors for synthetic elaboration, a critical feature for structure-based design.

The combination in (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid creates a fragment with a dual-purpose warhead and a stable, vectorially-defined scaffold. The N2-methylation is a key design feature, as it locks the tautomeric form of the triazole, presenting a consistent set of hydrogen bond acceptors and a fixed orientation for fragment elaboration.

PropertyValueSource
Molecular Formula C₃H₆BN₃O₂[13][14]
Molecular Weight 126.91 g/mol [13][14]
Purity Typically ≥97%[13][15]
Appearance Solid[13]
Storage Inert atmosphere, store in freezer, under -20°C[14]

FBDD Workflow: From Initial Hit to Optimized Lead

The successful application of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid requires a robust, multi-stage biophysical screening cascade designed to detect weak interactions and provide clear, actionable data for progression.[16]

FBDD_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. title compound) DSF Primary Screen (e.g., DSF) Lib->DSF Hits1 Initial Hits DSF->Hits1 ΔTm > 2σ Ortho Orthogonal Screen (e.g., SPR, NMR) Hits1->Ortho Validated Validated Hits Ortho->Validated Confirmed Binders (KD determination) Xray Structural Biology (X-ray Crystallography) Validated->Xray Structure Co-crystal Structure (Binding Mode Analysis) Xray->Structure Design Structure-Guided Design (SAR Exploration) Structure->Design Synth Synthesis of Analogs (Suzuki-Miyaura Coupling) Design->Synth Lead Lead Compound Synth->Lead Improved Affinity & Properties Binding_Mode Ser Serine OH Fragment Ser->Fragment Reversible Covalent Bond (Boronate Ester) Tyr Tyrosine OH Tyr->Fragment H-Bond (Acceptor) Backbone Backbone NH Backbone->Fragment H-Bond (Acceptor) Suzuki_Coupling Fragment (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Fragment->Catalyst Product Elaborated Lead Compound Fragment->Product ArylHalide Aryl/Heteroaryl Halide (R-X) (Selected based on structural data) ArylHalide->Catalyst ArylHalide->Product Catalyst->Product Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Sources

Troubleshooting & Optimization

purification methods for 2-methyltriazole boronic acid decomposition products

Author: BenchChem Technical Support Team. Date: February 2026

To: Drug Discovery Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Integrity & Purification of 2-Methyltriazole Boronic Acid

Executive Summary

2-Methyltriazole boronic acid (and structurally similar 2-heterocyclic boronic acids) presents a unique purification challenge. Unlike standard phenylboronic acids, the nitrogen atom adjacent to the boron center facilitates rapid protodeboronation (loss of the boron group) via a zwitterionic intermediate.[1]

This guide addresses the isolation of the active pharmaceutical ingredient (API) from its two primary degradation products:

  • The Boroxine (Anhydride): A reversible trimer formed by dehydration.[2]

  • The Protodeboronated Impurity: The irreversible "dead" product (2-methyltriazole).

Part 1: Diagnostic Hub

Is your compound actually degrading, or just equilibrating?

Before initiating purification, confirm the species present. Boronic acids exist in a dynamic equilibrium with their boroxine anhydrides. This is not degradation; it is a physical state change driven by water content.

DiagnosticBoronic Acid (Monomer) Boroxine (Trimer) Protodeboronated (Impurity)
State Active ReagentDehydrated Storage FormIrreversible Degradant
¹H NMR Sharp, distinct peaks.Broad/split peaks (due to slow rotation). Shifts slightly upfield.distinct shift (loss of C-B influence). New proton peak where B was.
¹¹B NMR ~28–32 ppm (broad)~28–32 ppm (often indistinguishable from acid)Silent (No Boron signal)
HPLC Peak tailing (silanol interaction)Co-elutes with acid (hydrolyzes on column)Distinct early-eluting peak (highly polar)
Solubility Moderate in organic/aqueousHigh in organic, low in waterHigh in water/polar organics

Part 2: The Core Mechanism (The "Why")

Understanding the decomposition pathway is critical for selecting the correct purification logic.

The Zwitterion Trap: 2-Heterocyclic boronic acids are uniquely unstable because the basic nitrogen (N-2) can accept a proton while the boron atom coordinates a hydroxyl, forming an unstable zwitterionic intermediate. This intermediate lowers the activation energy for the C-B bond cleavage (hydrolysis), resulting in the release of boric acid and the parent heterocycle (2-methyltriazole).

Implication for Purification:

  • Avoid Neutral pH: The zwitterion forms most readily near neutral pH.

  • Speed is Key: When transitioning between pH states (e.g., during extraction), move quickly.

DecompositionPathway BoronicAcid Boronic Acid (Monomer) Boroxine Boroxine (Anhydride Trimer) BoronicAcid->Boroxine  - 3 H₂O (Reversible) Zwitterion Unstable Zwitterion (Transition State) BoronicAcid->Zwitterion  pH ~7 Deboronated Protodeboronated Product (Impurity) Zwitterion->Deboronated  Irreversible  Hydrolysis BoricAcid Boric Acid (Byproduct) Zwitterion->BoricAcid

Figure 1: The degradation landscape.[3] Note that Boroxine formation is reversible, whereas protodeboronation is permanent.

Part 3: Troubleshooting Protocols

Scenario A: Removing Protodeboronated Impurities (The "pH Swing")

Best for: Bulk purification of >1g material.

This method exploits the Lewis acidity of the boron atom.[4] At high pH, the boronic acid forms a boronate anion (soluble in water), while the deboronated impurity (2-methyltriazole) remains neutral or behaves differently depending on its specific pKa, allowing separation.

Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc or Et₂O.

  • Basification (The Critical Step):

    • Add cold 1M NaOH (aq) until pH > 10.

    • Mechanism:[1][5][6] Boronic acid

      
       Boronate anion 
      
      
      
      (Water Soluble).
    • Action: Shake vigorously and separate layers immediately.

    • Keep the AQUEOUS layer. (Contains the Boronate).

    • Discard Organic layer (Contains deboronated impurities and non-acidic byproducts).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trace organics.

  • Acidification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl or KHSO₄ until pH reaches ~5-6.

    • Warning: Do not go too acidic (< pH 2) or hold at pH 7 too long, or you risk catalyzing fresh decomposition.

  • Recovery: Extract the now-neutral boronic acid back into EtOAc (x3). Dry over Na₂SO₄ and concentrate.

pHSwing Start Crude Mixture (Acid + Impurity) Step1 Dissolve in Organic Solvent (EtOAc/Et₂O) Start->Step1 Step2 Extract with NaOH (pH > 10) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Boronate Anion) Split->AqLayer Keep Step3 Acidify to pH ~5-6 (Reform Boronic Acid) AqLayer->Step3 Step4 Extract into EtOAc & Concentrate Step3->Step4 Final Pure Boronic Acid Step4->Final

Figure 2: The pH-Swing extraction workflow for isolating boronic acids from non-acidic impurities.

Scenario B: Removing Boroxine Contamination (Equilibrium Shift)

Best for: Preparing analytical standards or maximizing reactivity.

If your NMR shows broad peaks or incorrect stoichiometry, you likely have significant boroxine content. You do not need to "remove" it; you need to hydrolyze it.

Protocol:

  • Recrystallization:

    • Avoid pure alcohols (risk of boronic ester formation).

    • Solvent System: Acetonitrile/Water (9:1) or Acetone/Water.[5][7]

    • Dissolve the solid in minimal hot organic solvent.

    • Add water dropwise until turbid.

    • Cool slowly.[8] The water pushes the equilibrium toward the monomeric boronic acid

      
       which crystallizes out.
      
  • Vacuum Drying: Do not over-dry under high heat/high vacuum, or you will dehydrate it back to the boroxine. Air drying or mild vacuum at ambient temperature is preferred.

Scenario C: High-Purity Isolation via Chromatography

Best for: Final polishing of <500mg samples.

Standard silica gel chromatography is often disastrous for boronic acids due to irreversible adsorption to silanols.

Protocol:

  • Stationary Phase: Use Diol-functionalized silica or C18 (Reverse Phase).

  • Mobile Phase Modifier:

    • You must suppress ionization and silanol interaction.

    • Add 0.1% Formic Acid to both mobile phases (Water/Acetonitrile).

    • Note: Avoid TFA if possible, as it can sometimes catalyze protodeboronation in sensitive heterocycles.

  • Method: Run a standard gradient (5% to 100% MeCN). The boronic acid will elute sharply. The deboronated impurity (highly polar) usually elutes at the solvent front or requires a hold at 0% organic.

Part 4: Storage & Prevention (The "MIDA" Solution)

If the 2-methyltriazole boronic acid proves too unstable for isolation, convert it to a MIDA (N-methyliminodiacetic acid) boronate .

  • Why: The MIDA ligand coordinates the boron, filling its empty p-orbital. This creates a tetrahedral boron species that is chemically inert to protodeboronation and oxidation.

  • Workflow: React the crude boronic acid with MIDA in Toluene/DMSO under reflux (Dean-Stark).

  • Result: A stable, crystalline solid that can be purified on standard silica gel and stored indefinitely. Hydrolyze with mild base only when ready to use in coupling reactions.

Part 5: Frequently Asked Questions (FAQs)

Q: My NMR shows a mix of sharp and broad peaks. Is this impure? A: Not necessarily. This is the hallmark of a boronic acid/boroxine equilibrium. If the broad peaks integrate correctly relative to the core scaffold (taking into account the trimeric nature), it is chemically pure. Add a drop of D₂O to the NMR tube; if it converts to a single sharp species, it was just the anhydride.

Q: Can I use MeOH for recrystallization? A: Proceed with caution. Boronic acids readily form methyl boronic esters in methanol. While this is reversible in the presence of water, it complicates analysis. Acetonitrile/Water is safer.

Q: Why did my yield drop after leaving the compound in solution overnight? A: 2-Heterocyclic boronic acids are prone to oxidative degradation and protodeboronation in solution. Never store them in solution. If you must, freeze them in benzene/water matrices, but isolation as a solid is mandatory for stability.

References

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. (Foundational text on Boronic Acid equilibria).
  • Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010, 132(38), 13100–13112. Link (Mechanism of zwitterionic instability in 2-heterocycles).

  • Knapp, D. M. et al. "N-Methyliminodiacetic Acid (MIDA) Boronates: Highly Effective for Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link (MIDA protection strategy).

  • Duval, F. et al. "Selective on-line detection of boronic acids... by post-column reaction with alizarin."[9] Journal of Chromatography A, 2015, 1417, 57-63.[9] Link (HPLC diagnostic techniques).

  • Tokunaga, Y. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Bulletin of the Chemical Society of Japan, 2002, 75(8), 1763–1769. Link (Equilibrium thermodynamics).

Sources

Technical Support Center: Optimizing Base Selection for Hydrolytically Unstable Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SUZUKI-001 Subject: Mitigating Protodeboronation in Heteroaryl and Electron-Deficient Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Protodeboronation Paradox

You are likely here because your Suzuki-Miyaura coupling failed, yielding the protonated arene (Ar-H) instead of the biaryl product (Ar-Ar'). This is not a random error; it is a mechanistic inevitability when using electron-deficient or heteroaryl boronic acids (e.g., 2-pyridine, polyfluorophenyl) under standard aqueous basic conditions.[1]

The Paradox: The base (hydroxide or alkoxide) is required to convert the boronic acid (Ar-B(OH)2) into the boronate "ate" complex (Ar-B(OH)3-), which is the active nucleophile for transmetallation. However, this same "ate" complex is the specific species that undergoes rapid C-B bond cleavage (protodeboronation) in the presence of water.[1]

To solve this, we must decouple activation from decomposition .[1]

Module 1: Visualizing the Failure Mode

Before optimizing, you must understand the competition between your catalyst and the background decomposition.[1]

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Fast) Base Base (OH-) Base->Boronate Product Biaryl Product Ar-Ar' Boronate->Product Transmetallation (Must be faster than k_decomp) Decomp Decomposed Arene Ar-H + B(OH)3 Boronate->Decomp Protodeboronation (k_decomp) Pd_Cat Pd(II)-Ar' Intermediate Pd_Cat->Product Reductive Elimination

Figure 1: The Kinetic Competition. Success depends on the rate of Transmetallation (


) exceeding the rate of Protodeboronation (

). For unstable substrates,

is naturally high.[1]

Module 2: Diagnostic & Triage (FAQ)

Q: How do I confirm protodeboronation is the root cause? A: Analyze the crude reaction mixture via LCMS before workup.

  • Look for the mass of Ar-H (parent arene).

  • If you see Ar-H and unreacted aryl halide, but NO boronic acid remaining, you have suffered rapid protodeboronation.[1]

  • Crucial Check: If you see homocoupling of the boronic acid (Ar-Ar), the issue is oxidative, not hydrolytic.[1] Degas your solvents more thoroughly.[1]

Q: Which substrates are most at risk? A: The "Danger Zone" includes:

  • 2-Heteroaryl: 2-pyridyl, 2-thiazolyl, 2-imidazolyl.[1]

  • Polyfluorinated: Pentafluorophenyl, 2,6-difluorophenyl.[1]

  • Electron-Poor: 3-nitrophenyl, cyanophenyl.[1]

  • Mechanism: These substituents stabilize the transient carbanion developing at the ipso-carbon during C-B cleavage.

Module 3: The "Dry" Protocol (Anhydrous Fluoride)

Theory: By removing water and using fluoride as the activator, we form a [Ar-B(OH)2F]- species. This species can transmetallate but lacks the high concentration of OH- and H2O required for rapid protonolysis.

Recommended Reagents:

  • Base: Cesium Fluoride (CsF) or Potassium Fluoride (spray-dried).

  • Solvent: Anhydrous Dioxane or Toluene (avoid alcohols).

  • Additives: 4Å Molecular Sieves (powdered).

Step-by-Step Protocol: The Wright-Buchwald Modification
  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Pd catalyst (e.g., Pd(PPh3)4 or XPhos Pd G2), Boronic Acid (1.5 equiv), and CsF (2.0 - 3.0 equiv) .[1]

    • Note: Commercial CsF is extremely hygroscopic.[1] Weigh it quickly or use a glovebox. If it looks "wet" or clumpy, grind it with a mortar/pestle in a glovebag.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Sieving: Add 10-20 wt% activated powdered 4Å molecular sieves.

  • Reaction: Seal and heat to 80-100°C.

  • Monitoring: Check conversion at 1 hour. These reactions often stall if water ingresses; if stalled, add more boronic acid.[1]

Module 4: The "Weak" Protocol (Buffered Aqueous)

Theory: If you must use water (e.g., for solubility), you must lower the pH.[1] Hydroxides (pH >13) are fatal to 2-pyridyl boronic acids. Carbonates (pH ~11) or Phosphates (pH ~10-11) are safer.

Data Comparison: Base Basicity vs. Stability

Base SystemApprox pH (aq)Risk LevelBest For
NaOH / KOH > 13.5Critical Alkyl/Aryl boronic acids (stable only).
K2CO3 ~ 11.5High Standard aryl-aryl couplings.
K3PO4 ~ 11.5Moderate Sterically hindered substrates.[1]
K3PO4 (Hydrate) ~ 12.0Moderate Warning: Commercial K3PO4 is often a hydrate, increasing water content.[1]
NaHCO3 ~ 8.5Low Highly unstable substrates (e.g., 2-pyridyl).[1]
CsF (Anhydrous) N/AMinimal The "Nuclear Option" for unstable acids.
Protocol: The Bicarbonate Buffer
  • Use DME/Water (2:1) or THF/Water (4:1) .

  • Use NaHCO3 (3.0 equiv) or K3PO4 (3.0 equiv) .

  • Pre-mix: Do not premix the base and boronic acid for long periods before adding the catalyst.

  • Catalyst: Use a high-activity catalyst (e.g., Pd-132, Pd-PEPPSI-IPr) to ensure

    
    .[1]
    

Module 5: Advanced Troubleshooting Matrix

Use this decision tree to select your next experiment.

BaseSelection Start Start: Boronic Acid Instability? IsHetero Is it a 2-Heterocycle (Pyridine, Thiazole)? Start->IsHetero AnhydrousCheck Can you work Anhydrous? IsHetero->AnhydrousCheck Yes IsPolyF Is it Polyfluorinated? IsHetero->IsPolyF No UseCsF Protocol A: Anhydrous CsF / Dioxane AnhydrousCheck->UseCsF Yes UseMIDA Protocol B: Switch to MIDA Boronate or Slow Addition AnhydrousCheck->UseMIDA No (Aq required) IsPolyF->UseCsF Yes UseWeakBase Protocol D: K3PO4 / DME (High Catalyst Load) IsPolyF->UseWeakBase No (Standard) UseAg2O Protocol C: Ag2O or TlOH (Legacy) *Use with Caution*

Figure 2: Decision Matrix for Base Selection. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate recommended protocols based on severity.[1]

References

  • Cox, P. A., et al. (2017).[1][2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4]

    • Core Reference for the mechanism of protodeboron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[3][4]

    • Establishes the strategy of using fast c
  • Wright, S. W., et al. (1994).[1] "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.

    • The foundational text for using Fluoride bases (CsF) to avoid hydrolysis.
  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions."[1][5] Journal of the American Chemical Society.[3][4]

    • Reference for the "Slow Release" str

Sources

Technical Support Center: Triazole Boronic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Researchers frequently encounter variable stoichiometry and solubility profiles when using triazole boronic acids. This is primarily due to the reversible dehydration of the boronic acid monomer (


) into a cyclic boroxine trimer (

).

The Reality: For triazole-functionalized boronic acids, prevention of trimerization during long-term storage is thermodynamically difficult and often practically impossible without chemical modification (e.g., esterification).

The Solution: Instead of fighting thermodynamics with suboptimal storage conditions (e.g., adding moisture, which risks degradation), the recommended protocol is to store the material dry to preserve chemical purity (preventing C-B bond cleavage) and standardize a "reconstitution" step prior to experimental use.

The Science of Instability: The Boroxine Equilibrium

To troubleshoot effectively, one must understand the driving forces. Boronic acids exist in a dynamic equilibrium with their anhydride forms (boroxines).[1]

The Mechanism

The transformation is a dehydration reaction. Three molecules of boronic acid release three molecules of water to form a six-membered


 ring.
  • Driving Force (Forward): Entropy (release of water vapor), Heat, Vacuum, and Desiccation.

  • Driving Force (Reverse): Water, High Humidity, Nucleophilic Solvents.

The Triazole Factor (Expert Insight)

Triazole substituents introduce specific complications:

  • Protodeboronation Risk: Heteroaryl boronic acids (where boron is attached to or near the nitrogen-rich triazole ring) are significantly more prone to protodeboronation (C-B bond cleavage) than simple phenyl boronic acids.

    • Critical Implication: While adding water keeps standard boronic acids in the monomeric form, adding water to triazole boronic acids during storage can permanently destroy the molecule by cleaving the boron entirely.

  • Lewis Acidity: The electron-withdrawing nature of the triazole ring increases the Lewis acidity of the boron center, potentially accelerating the kinetics of trimerization.

Visualizing the Pathway

BoroxineEquilibrium Monomer Triazole Boronic Acid (Monomer) 3 x R-B(OH)2 TS Transition State (H-Bonded Dimer) Monomer->TS -H2O (Dehydration) Degradation Protodeboronation (Irreversible Loss) R-H + B(OH)3 Monomer->Degradation Prolonged Wet Storage / Base Trimer Boroxine (Cyclic Trimer) (RBO)3 + 3 H2O TS->Trimer Heat / Vacuum / Dry Storage Trimer->Monomer +H2O (Reconstitution)

Figure 1: The reversible equilibrium between boronic acid monomers and boroxine trimers. Note the irreversible degradation pathway (Protodeboronation) if stored wet.

Storage Protocols: The "Dry & Cold" Standard

Do not attempt to maintain the monomer state during storage. Prioritize chemical purity over physical form.

Protocol A: Long-Term Storage (Recommended)
ParameterSettingRationale
Temperature -20°C (Preferred) or 2-8°CSlows kinetics of all degradation pathways (oxidation and C-B cleavage).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the C-B bond (a common failure mode for electron-rich boronic acids).
Humidity Strictly Anhydrous While dryness promotes trimerization, it prevents the irreversible protodeboronation. Accept the trimer.
Container Tightly sealed glass w/ Teflon capPrevents leaching of plasticizers; maintains inert atmosphere.
Protocol B: The "MIDA" Alternative (Prevention)

If your workflow cannot tolerate trimers (e.g., automated dispensing), convert the free acid to a MIDA (N-methyliminodiacetic acid) boronate.

  • Why: The MIDA ligand locks the boron p-orbital, rendering it sp3 hybridized. This physically blocks trimerization and makes the compound air/moisture stable.

  • Trade-off: Requires an extra deprotection step (mild base) before cross-coupling.

Troubleshooting & Recovery Guides

Guide 1: Reconstitution (Turning Trimer back to Monomer)

Use this immediately before setting up your reaction.

  • Calculate Moles: Assume the solid is a mixture. If high precision is needed, calculate stoichiometry based on the Boroxine MW (which is

    
    ).
    
    • Pro-Tip: Using the Boroxine MW ensures you never under-load the catalyst.

  • Solvent Choice: Select a solvent compatible with your reaction (e.g., THF, Dioxane, DMF).

  • The Water Spike: Add the boronic acid to the solvent. Add a small aliquot of water (typically 5-10% v/v) or aqueous base (if doing Suzuki coupling).

  • Agitation: Sonicate for 5 minutes.

  • Result: The water shifts the equilibrium (

    
    ) back to the monomeric species (
    
    
    
    ), ensuring solubility and reactivity.
Guide 2: Diagnostic Flowchart

Troubleshooting Start Issue: Material Behavior Obs1 Gummy/Sticky Solid? Start->Obs1 Obs2 Insoluble in non-polar solvent? Start->Obs2 Obs3 NMR Peaks Broad/Wrong Integration? Start->Obs3 Action1 Normal for Boroxines. Do NOT heat to dry (worsens it). Proceed to Reconstitution. Obs1->Action1 Action2 Boroxines are less polar than acids. Add 5% MeOH or Water to dissolve. Obs2->Action2 Action3 Diagnostic Test: Add 1 drop D2O to NMR tube. Shake & Retest. Obs3->Action3 Result3 Peaks Sharpen? Integration Normalizes? Action3->Result3 Conc It was Boroxine. Material is safe to use. Result3->Conc Yes

Figure 2: Decision tree for diagnosing boroxine contamination in triazole boronic acid samples.

Frequently Asked Questions (FAQ)

Q1: My triazole boronic acid has a lower melting point than reported. Is it impure?

  • Analysis: Likely not. Boronic acids often do not have sharp melting points because they dehydrate during the melting process. You are observing the transition from Acid

    
     Boroxine (which releases water vapor) rather than a true melt.
    
  • Action: Rely on HPLC purity or NMR (with

    
     shake) rather than melting point.
    

Q2: Can I use the trimer (boroxine) directly in Suzuki Couplings?

  • Analysis: Yes. Under the basic, aqueous conditions of a standard Suzuki-Miyaura coupling (e.g.,

    
    ), the boroxine hydrolyzes in situ back to the active boronic acid species.
    
  • Correction: You must adjust your stoichiometry. 1 mole of Boroxine = 3 moles of Boron. If you weigh it as if it were the monomer, you are actually adding slightly more boron equivalents than calculated (due to the mass loss of water), which is generally harmless.

Q3: Why does the NMR integration show less protons than expected?

  • Analysis: In anhydrous solvents (like

    
    ), boronic acids form H-bonded aggregates or partial anhydrides, causing broadening of signals, particularly those near the boron center (the triazole protons).
    
  • Action: Run the NMR in a polar deuterated solvent like

    
     with a drop of 
    
    
    
    or dilute
    
    
    . This breaks the aggregates and sharpens the peaks.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][5] Wiley-VCH.

  • Iovine, P. M., et al. (2010).[3] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Triazole Stability Data: Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076. (2023).[6][7] Journal of Medicinal Chemistry. (Discusses specific stability profiles of triazole-linked boronates).

Sources

Technical Support Center: Troubleshooting Cross-Coupling of Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: N-HET-CC-001 Status: Active Support Tier: Senior Application Scientist Topic: Overcoming low yields in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) of nitrogen-containing heterocycles.

Executive Summary & Diagnostic Logic

The Challenge: Nitrogen-rich heterocycles (pyridines, pyrimidines, imidazoles, azoles) present a "perfect storm" for palladium catalysis. They act as competitive ligands that poison the metal center, possess electronic properties that retard oxidative addition, and (in the case of boronic acids) suffer from rapid protodeboronation.

Core Philosophy: Success requires shifting from "screening conditions" to mechanistic control . You must outcompete the deleterious pathways (poisoning, decomposition) by accelerating the productive catalytic cycle.[1]

Diagnostic Workflow

Use the following logic flow to identify the root cause of your failure.

TroubleshootingFlow Start START: Reaction Failed CheckSM Analyze Crude Mixture: Is Aryl Halide Consumed? Start->CheckSM HalideGone Yes: Halide Consumed CheckSM->HalideGone HalideLeft No: Halide Remaining CheckSM->HalideLeft CheckBoron Is Boronic Acid/Amine Intact? HalideGone->CheckBoron Protodeb ISSUE: Protodeboronation (Hydrolysis of C-B bond) CheckBoron->Protodeb No (Decomposed) Poisoning ISSUE: Catalyst Poisoning (N-coordination) CheckBoron->Poisoning Yes (Stalled/Inhibited) CheckPd Visual Check: Pd Black Precipitate? HalideLeft->CheckPd CheckPd->Poisoning Yes (Aggregation) OxAdd ISSUE: Failed Oxidative Addition (Ligand/Electronic Mismatch) CheckPd->OxAdd No (Homogeneous)

Figure 1: Diagnostic Logic Tree for N-Heterocycle Cross-Coupling Failures.

Technical Troubleshooting Modules (Q&A)

Module 1: Catalyst Poisoning & Deactivation

Symptom: Reaction stalls early; formation of Pd-black; low conversion despite reactive halide.

Q: Why does my reaction stall even when using "standard" Pd(PPh3)4 or Pd(dppf)Cl2? A: Nitrogen atoms in your substrate (pyridines, imidazoles) are better ligands than PPh3. They coordinate to the Pd(II) center, displacing the phosphine and forming a stable, unreactive (N-Heterocycle)2-Pd-X complex. This shuts down the catalytic cycle.[2]

  • The Fix: You must use bulky, electron-rich ligands that sterically prevent the nitrogen heterocycle from binding to the palladium.

  • Recommendation: Switch to Buchwald Ligands (XPhos, RuPhos) or NHC ligands (PEPPSI-IPr). These create a steric wall around the Pd center that admits the aryl halide but rejects the N-heterocycle coordination [1].

Q: I see Pd-black precipitation immediately upon heating. What is happening? A: This indicates the "induction period" failure. Traditional Pd(II) sources (like Pd(OAc)2) must be reduced to Pd(0) to start the cycle.[3][4] If this reduction is slow, the unstable Pd(0) aggregates into inactive metal clusters before it can enter the cycle.

  • The Fix: Use Precatalysts (e.g., XPhos Pd G4). These contain a pre-formed active species that releases the active L-Pd(0) catalyst immediately upon exposure to base, bypassing the unstable induction phase [2].

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

Symptom: Aryl halide remains, but boronic acid is gone. Analysis shows the boronic acid has been replaced by a proton (H).[5]

Q: My 2-pyridineboronic acid disappears within 10 minutes. How do I stop this? A: 2-Heteroaryl boronic acids are intrinsically unstable. The C-B bond hydrolyzes rapidly in the presence of water and base (pathway: formation of boronate anion -> protonation -> C-B cleavage).

  • The Fix 1 (MIDA Boronates): Replace the boronic acid with a MIDA boronate .[6] These slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst, keeping the standing concentration low and preventing decomposition [3].

  • The Fix 2 (Anhydrous/Aprotic): If you must use the boronic acid/ester, switch to anhydrous conditions (Dioxane/Toluene) and use anhydrous bases like K3PO4 or Cs2CO3 rather than aqueous carbonate.

Module 3: Buchwald-Hartwig Amination Challenges

Symptom: Coupling an amino-pyridine with an aryl halide fails.

Q: The amine is not reacting, or I'm getting reductive dehalogenation of the aryl halide. A: Aminopyridines are weak nucleophiles and can also act as catalyst poisons.

  • The Fix:

    • Ligand: Use BrettPhos or tBuBrettPhos . These are specifically designed for weak nucleophiles and amides.

    • Base: Ensure the base is strong enough to deprotonate the amine-Pd complex. Switch from Cs2CO3 to NaOtBu or LHMDS if functional groups allow.

    • Protocol: Pre-mix the catalyst and aryl halide to ensure oxidative addition occurs before the amine is introduced (if the amine is particularly prone to poisoning).

Data Presentation: Ligand Selection Guide

Select the ligand system based on your specific substrate class.

Substrate ClassPrimary ChallengeRecommended LigandRecommended PrecatalystMechanism of Action
2-Pyridyl Boronates Rapid ProtodeboronationXPhos XPhos Pd G4 Rapid oxidative addition outcompetes decomposition.
Amino-Pyridines Catalyst Poisoning / Weak NucleophilicityBrettPhos or RuPhos BrettPhos Pd G4 Ligand bulk prevents N-coordination; electronics promote reductive elimination.
Imidazoles / Azoles Strong N-coordination (Poisoning)PEPPSI-IPr Pd-PEPPSI-IPr NHC ligand binds tightly to Pd, preventing displacement by substrate nitrogen.
Chloropyridines Slow Oxidative AdditionSPhos SPhos Pd G3 High electron density on P facilitates oxidative addition into electron-poor C-Cl bonds.

Self-Validating Experimental Protocols

Protocol A: Coupling of Unstable 2-Pyridyl Boronic Acids (The "Rapid Injection" Method)

Designed to outrun protodeboronation using high-activity precatalysts.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Pyridyl Boronic Acid Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, XPhos Pd G4, and K3PO4. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: Degas 1,4-Dioxane by sparging with Argon for 15 minutes.

  • Activation: Add the degassed Dioxane to the solids. Stir at room temperature for 1 minute.

    • Self-Check: The solution should turn a clear amber/brown (active catalyst generation). If it stays black/cloudy immediately, check solvent dryness.

  • Substrate Addition: Dissolve the 2-Pyridyl Boronate in a minimal amount of degassed Dioxane.

  • Reaction: Heat the reaction block to 80°C . Once hot, inject the boronate solution dropwise over 2-3 minutes (or use a syringe pump for 1 hour if scale >1g).

    • Why? Keeping the boronate concentration low ("slow release") minimizes the second-order decomposition pathways while the high-activity catalyst consumes it immediately.

  • Monitoring: Check LCMS at 1 hour. If protodeboronation is observed (Py-H mass), increase catalyst loading to 5 mol% to increase the rate of the productive cycle.

Protocol B: Buchwald-Hartwig Amination of 2-Aminopyridine

Designed to overcome nucleophile inhibition.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2 mol%)

  • Base: NaOtBu (1.4 equiv) — Note: Store in glovebox or fresh bottle.

  • Solvent: tBuOH or Dioxane (0.5 M)

Step-by-Step:

  • Solids: Combine Aryl Chloride, Aminopyridine, Base, and Precatalyst in a vial.

  • Inerting: Cap and purge with Argon (3x vacuum/backfill cycles). Oxygen is fatal to this electron-rich system.

  • Solvent: Add anhydrous solvent.[7]

  • Thermal Activation: Heat to 100°C .

    • Self-Check: Conversion should be evident within 1-2 hours. If the reaction stalls at 50% conversion, add a second portion of Base (0.5 equiv). The base surface can become coated with salts (NaBr/NaCl), stopping the reaction.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. [Link]

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Modern Medicinal Chemist: 2-Methyltriazole vs. Amide Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as a Linchpin of Drug Efficacy

In the intricate architecture of modern therapeutics, particularly in complex modalities like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is far from a passive spacer. It is a critical determinant of a drug's success, profoundly influencing its physicochemical properties, metabolic stability, and ability to facilitate the desired biological interactions.[1] For decades, the amide bond has been the default choice for covalently tethering molecular fragments, prized for its synthetic tractability and structural resemblance to the peptide bonds found in nature.

However, the very biological relevance of the amide bond is also its Achilles' heel. Its susceptibility to enzymatic cleavage by proteases and amidases presents a significant metabolic liability, often leading to poor in vivo half-life and unpredictable pharmacokinetics.[2][3] This has driven a search for robust bioisosteres—chemical groups that can mimic the amide's structural and electronic features while offering superior stability. The 1,2,3-triazole ring, particularly when substituted, has emerged as a premier candidate.[3][4][5] This guide provides an in-depth, data-supported comparison of the 1,4-disubstituted 1,2,3-triazole (a common bioisostere for the trans-amide bond) and the traditional amide linker, equipping drug development professionals with the insights needed to make informed design choices.

Section 1: Structural and Physicochemical Properties

The foundation of bioisosterism lies in the similarity of key physical and chemical properties. While not identical, the 1,4-disubstituted 1,2,3-triazole effectively mimics several crucial aspects of the trans-amide bond.

dot

Caption: Structural and property comparison of trans-amide and 1,2,3-triazole linkers.

Key distinctions that drive bioactivity differences include:

  • Hydrogen Bonding: The amide is a classic hydrogen bond donor (HBD) via its N-H group and an acceptor via the carbonyl oxygen. The 1,2,3-triazole lacks a strong HBD but can act as a weak HBD through its C5-H bond and is a potent hydrogen bond acceptor (HBA) at its N2 and N3 atoms.[6] This difference is critical; removing a strong HBD can significantly improve cell permeability by reducing the desolvation penalty required to cross the lipid bilayer.[7][8]

  • Dipole Moment: Both groups are highly polar. The triazole ring possesses a larger dipole moment than the amide bond, which can influence solubility and interactions with biological targets.[4][9]

  • Solubility and Permeability: The relationship is complex and not always intuitive. The inherent polarity of the triazole can improve aqueous solubility.[10] However, in some molecular contexts, the rigidity of the triazole and altered H-bonding network can lead to a decrease in solubility compared to a more flexible amide linker.[11][12] Linker choice has a profound impact on a molecule's ability to balance solubility and permeability. Successful linkers often allow the molecule to act as a "molecular chameleon," adopting folded, less polar conformations in lipid environments to facilitate membrane crossing.[7][8]

Section 2: The Decisive Advantage - Metabolic Stability

The primary driver for replacing an amide with a triazole is the dramatic increase in metabolic stability. Amide bonds are readily recognized and cleaved by a host of endogenous hydrolases, such as proteases and esterases.[2][3] In contrast, the 1,2,3-triazole ring is an aromatic heterocycle that is exceptionally robust and resistant to enzymatic degradation.[4][13]

This stability is not merely theoretical. Studies consistently demonstrate that replacing a labile amide bond with a triazole ring significantly prolongs the half-life of peptides and small molecules in plasma and liver microsomes.[2][14] For example, in the development of CSNK2 inhibitors, the triazole-for-amide substitution improved metabolic stability.[11][12] This enhanced stability translates directly to improved in vivo performance by increasing drug exposure at the target site and allowing for less frequent dosing.

Table 1: Head-to-Head Property Comparison

FeatureAmide Linker2-Methyl-1,2,3-Triazole LinkerRationale & Impact in Drug Design
Metabolic Stability Low (Susceptible to hydrolysis)[2][3]High (Resistant to hydrolysis, oxidation)[4][15]Key Advantage: Triazole enhances in vivo half-life, leading to greater drug exposure and potentially lower dose frequency.
Synthesis Standard peptide couplingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[13]Both are highly reliable and high-yielding. CuAAC ("click chemistry") is exceptionally versatile and biocompatible.
Hydrogen Bonding H-Bond Donor (N-H) & Acceptor (C=O)H-Bond Acceptor (N2, N3)[6]Removing the strong N-H donor can reduce the desolvation penalty, often improving passive cell permeability.[7][8]
Conformational Flexibility Relatively flexible (rotation around C-N bond)Rigid and planarRigidity can pre-organize the molecule into a bioactive conformation, potentially increasing potency, but can also introduce strain.
Solubility Variable, generally goodCan improve solubility due to polarity, but may decrease it in certain contexts due to rigidity.[10][11][12]The impact is highly context-dependent; subtle changes in linker composition can cause significant shifts in solubility.[16]
Dipole Moment ~3.5 D~4.8 D[9]The larger dipole of the triazole can alter long-range electrostatic interactions with the target protein.

Section 3: Synthetic Accessibility

A critical consideration for any chemical modification is synthetic feasibility. Here, both linkers are well-served by robust and scalable chemistry.

  • Amide Bond Formation: This is a cornerstone of organic chemistry, with a vast array of well-established coupling reagents (e.g., HATU, HOBt/EDC) that provide high yields and are compatible with a wide range of functional groups.

  • Triazole Formation (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition, the flagship reaction of "click chemistry," is the standard method for forming 1,4-disubstituted 1,2,3-triazoles.[13][17] Its appeal lies in its high efficiency, mild reaction conditions (often performed in aqueous media), and remarkable functional group tolerance, making it ideal for late-stage diversification and the synthesis of complex molecules.[5]

Section 4: Case Study Analysis

The true test of a linker lies in its performance within a specific therapeutic context. Examining published data provides clear evidence of the trade-offs.

Case Study: CDK9 Degraders (PROTACs)

In a study on CDK9-targeting PROTACs, researchers explored how linker composition affects physicochemical properties and bioactivity. By synthesizing a series of degraders using click chemistry to install a triazole ring at various positions within an alkyl linker, they demonstrated that even subtle changes have a significant impact.[16] Shifting the triazole's position by just one methylene unit resulted in a two-fold difference in aqueous solubility.[16] This highlights that the triazole is not just a passive replacement but an active modulator of the molecule's overall properties.

Table 2: Physicochemical and In Vitro Activity of Triazole-Containing CDK9 Degraders (Selected Data) (Data adapted from reference[16])

CompoundLinker Description (Triazole Position)Kinetic Solubility (KS, µM)Chromatographic logDCell Cytotoxicity (IC50, MV4-11 cells, nM)
13 Triazole closer to AT751910.43.3211.2
14 Triazole in center15.33.254.9
15 Triazole closer to Thalidomide5.23.4810.8
AT7519 (Parent) N/A>2001.1532.7

This data compellingly shows that while the triazole-containing degraders were more potent than the parent inhibitor, their properties (solubility, lipophilicity) were highly sensitive to the linker architecture.[16] Compound 14 , with a centrally located triazole, achieved an optimal balance of low nanomolar potency and the best aqueous solubility within the series.[16]

Section 5: Experimental Protocols

To ensure scientific integrity, the comparison between linkers must be conducted under identical and validated experimental conditions. The following workflow and protocols represent a standard approach for such a head-to-head evaluation.

dot

G cluster_assays Parallel Bioactivity & Property Assays start1 Pharmacophore A (with Alkyne) synth_triazole Synthesis 1: CuAAC (Click Chemistry) start1->synth_triazole start2 Pharmacophore B (with Azide) start2->synth_triazole start3 Pharmacophore A (with COOH) synth_amide Synthesis 2: Amide Coupling (e.g., HATU) start3->synth_amide start4 Pharmacophore B (with NH2) start4->synth_amide prod_triazole Molecule 1 (Triazole Linker) synth_triazole->prod_triazole prod_amide Molecule 2 (Amide Linker) synth_amide->prod_amide stability Metabolic Stability (Liver Microsomes) prod_triazole->stability solubility Aqueous Solubility (Kinetic/Thermodynamic) prod_triazole->solubility permeability Permeability (PAMPA / Caco-2) prod_triazole->permeability binding Target Binding (SPR / ITC) prod_triazole->binding prod_amide->stability prod_amide->solubility prod_amide->permeability prod_amide->binding comparison Data Analysis & Head-to-Head Comparison stability->comparison solubility->comparison permeability->comparison binding->comparison

Caption: A self-validating workflow for comparing linker bioactivity.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Linker via CuAAC
  • Rationale: This protocol utilizes the highly efficient and reliable copper-catalyzed click reaction to couple an azide-functionalized fragment with an alkyne-functionalized fragment.

  • Dissolution: Dissolve the azide-containing compound (1.0 eq) and the alkyne-containing compound (1.1 eq) in a suitable solvent mixture, typically t-BuOH/H₂O (1:1) or DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 eq) in water and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The reaction should turn from blue to a yellowish-green or heterogeneous mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired triazole-linked molecule.[16][18]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Rationale: This assay simulates phase I metabolism to determine a compound's intrinsic clearance and half-life, providing a direct measure of its metabolic stability.

  • Preparation: Prepare a stock solution of the test compound (Amide-linked and Triazole-linked) in DMSO (e.g., 10 mM). Prepare a working solution by diluting the stock to 100 µM in acetonitrile.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Interpretation: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

The choice between an amide and a triazole linker is a nuanced decision that hinges on the specific goals of a drug design program. The amide bond remains a viable and synthetically simple option, particularly in early-stage discovery where metabolic stability may not be the primary optimization parameter.

However, for programs requiring high in vivo stability, enhanced plasma exposure, and resistance to enzymatic degradation, the 1,2,3-triazole is a demonstrably superior alternative.[2][4] Its robust, aromatic nature provides a metabolically inert scaffold, while its unique electronic and hydrogen bonding properties can be strategically exploited to fine-tune solubility, permeability, and target engagement.[10][16] The advent of click chemistry has made the synthesis of triazole-linked molecules routine, removing any significant synthetic barrier to their adoption.[5] As drug discovery continues to tackle increasingly complex targets and modalities, the intelligent application of stable, versatile linkers like the 1,2,3-triazole will be more critical than ever to translating potent molecules into effective medicines.

References

  • Scott, J. S., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]

  • Jedhe, G. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Foley, C. A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Jedhe, G. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Li, K., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Singh, P., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. [Link]

  • Nitti, A., et al. (2020). Comparison between triazole and amide functionalities, and diastereoisomeric rotamers of macrocycle 2. ResearchGate. [Link]

  • St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]

  • Wang, J., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Gspänig, F., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Chemistry. [Link]

  • Gspänig, F., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. PubMed. [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. ResearchGate. [Link]

  • Talele, T. T. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials Research. [Link]

  • Géci, I., et al. (2012). Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry. Molecules. [Link]

  • Khalaf, H. S. (2021). Recent Developments in the Synthesis of Biologically Active 1,2,4-Triazole Glycosides: A review. Trade Science Inc. [Link]

  • Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. [Link]

  • El-Sayed, N. N. E., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances. [Link]

  • Jin, C., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]

  • Shingate, B. B. (2014). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. [Link]

  • Liu, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design of linker-AMC model compounds. [Link]

  • D'Oria, E., et al. (2020). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Kumar, D., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Current Drug Targets. [Link]

  • Gspänig, F., et al. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

  • Kumar, V., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules. [Link]

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  • O'Reilly, M., et al. (2007). Assessing the suitability of 1,2,3-triazole linkers for covalent immobilization of chiral ligands: application to enantioselective phenylation of aldehydes. The Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Crystallographic Data and Binding Modes of 2-Methyltriazole Fragments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragment-based drug discovery (FBDD), small, synthetically tractable heterocycles are invaluable starting points for the development of potent and selective therapeutics. Among these, the triazole scaffold has garnered significant attention due to its favorable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and a dipole moment that can facilitate key interactions with biological targets.[1][2] This guide provides an in-depth comparison of the crystallographic data and binding modes of 2-methyl-1,2,3-triazole and 2-methyl-1,2,4-triazole fragments, offering insights for researchers, medicinal chemists, and drug development professionals.

The strategic placement of a methyl group on a nitrogen atom of the triazole ring—creating a 2-methyltriazole—can profoundly influence its binding affinity and selectivity. This "magic methyl" effect, as it is sometimes called in medicinal chemistry, can be attributed to a combination of factors, including enhanced hydrophobic interactions, improved desolvation energy upon binding, and conformational restriction of the parent molecule, which can reduce the entropic penalty of binding.[1][3] Understanding the distinct interaction patterns of the isomeric 2-methyl-1,2,3- and 2-methyl-1,2,4-triazoles is therefore crucial for their effective deployment in FBDD campaigns.

Comparative Analysis of Binding Modes

The arrangement of nitrogen atoms in the triazole ring dictates the vectorality of its hydrogen bond donors and acceptors, as well as its overall electronic distribution. N-methylation further refines these properties by removing a hydrogen bond donor capability and introducing a lipophilic contact point.

2-Methyl-1,2,3-Triazole: A Focus on Hydrogen Bonding and Shape Complementarity

The 2-methyl-1,2,3-triazole isomer presents a unique electronic and steric profile. The nitrogen atoms at the 1- and 3-positions are available as hydrogen bond acceptors. Analysis of crystallographic data from the Protein Data Bank (PDB) reveals that this fragment often engages in specific hydrogen bonding interactions with backbone amides or polar side chains of amino acid residues.

For instance, in the crystal structure of human methionine aminopeptidase type 2 (hMetAP2) in complex with a 4-aryl-1,2,3-triazole inhibitor (PDB ID: 2ADU), the triazole core, while more complex than a simple 2-methyltriazole, provides insight into the potential interactions of the N-methylated ring.[4] The triazole nitrogen atoms are positioned to interact with polar residues in the active site. The methyl group, in such a context, can occupy a small hydrophobic pocket, contributing to binding affinity through van der Waals interactions.

2-Methyl-1,2,4-Triazole: A Versatile Interaction Hub

The 2-methyl-1,2,4-triazole isomer offers a different arrangement of nitrogen atoms, with the N4 atom being a prominent hydrogen bond acceptor. This isomer is frequently observed in clinically approved drugs, highlighting its favorable pharmacological properties.[1]

Crystallographic analysis of proteins bound to ligands containing the 1,2,4-triazole moiety often reveals a hydrogen bond between the N4 atom and a hydrogen bond donor on the protein, such as the side chain of asparagine, glutamine, or the backbone NH of a peptide bond. The 2-methyl group can either engage in hydrophobic interactions or act as a conformational pivot, influencing the orientation of other substituents on the ligand to optimize interactions with the target.

Tabular Summary of Crystallographic Data

Due to the scarcity of publicly available crystal structures containing the unadorned 2-methyltriazole fragment, the following table presents representative examples of more complex ligands where the interaction of the N-methylated triazole core can be inferred.

PDB IDProtein TargetLigand Containing N-MethyltriazoleResolution (Å)Key Interactions of the Triazole Core
2ADU Human Methionine Aminopeptidase 24-(3-methylphenyl)-1H-1,2,3-triazole1.90N1 and N3 atoms positioned for potential H-bonding with active site residues.[4]
7M16 Bromodomain-containing protein 4 (BRD4)Triazole-based BET family bromodomain inhibitor1.42N-methylated 1,2,3-triazole core contributes to positioning the ligand in the binding pocket through steric and electronic complementarity.[5]

The "Magic Methyl" Effect in Triazole Fragments

The introduction of a methyl group at the N2 position of the triazole ring can lead to a significant increase in binding affinity, an observation often referred to as the "magic methyl" effect.[1] This enhancement can be attributed to several factors:

  • Hydrophobic Interactions: The methyl group can occupy a small, pre-existing hydrophobic pocket in the target protein, leading to favorable van der Waals interactions and the displacement of high-energy water molecules.

  • Conformational Restriction: Methylation can restrict the rotational freedom of the triazole ring and its substituents, reducing the entropic penalty upon binding. This pre-organization of the ligand into a bioactive conformation can lead to a substantial improvement in binding affinity.[3]

  • Modulation of Electronic Properties: The methyl group, being weakly electron-donating, can subtly alter the electronic properties of the triazole ring, potentially enhancing its hydrogen bonding capabilities or other non-covalent interactions.[6]

Experimental Protocol for Co-crystallization of 2-Methyltriazole Fragments

The following is a generalized protocol for the co-crystallization of 2-methyltriazole fragments with a target protein. This protocol should be optimized for each specific protein-ligand pair.

1. Protein Purification and Preparation:

  • Express and purify the target protein to >95% homogeneity.
  • Dialyze the protein into a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
  • Concentrate the protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

2. Ligand Preparation:

  • Synthesize or procure high-purity 2-methyl-1,2,3-triazole and 2-methyl-1,2,4-triazole.
  • Prepare a high-concentration stock solution of each fragment in a suitable solvent (e.g., DMSO).

3. Co-crystallization Screening:

  • Mix the protein solution with the fragment stock solution to achieve a final ligand concentration typically in the range of 1-10 mM, with a final DMSO concentration not exceeding 5% (v/v).
  • Incubate the protein-fragment mixture on ice for at least 30 minutes to allow for complex formation.
  • Set up crystallization trials using various commercially available or in-house developed screens using the sitting-drop or hanging-drop vapor diffusion method.
  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

4. Crystal Harvesting and Data Collection:

  • Once crystals appear, they should be carefully harvested using a cryo-loop.
  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.
  • Flash-cool the crystals in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.

5. Structure Determination and Analysis:

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
  • Refine the structure and model the ligand into the observed electron density.
  • Analyze the binding mode of the 2-methyltriazole fragment, paying close attention to all protein-ligand interactions.

Visualizing Binding Modes and Workflows

Key Binding Interactions of N-Methylated Triazoles

G cluster_protein Protein Active Site cluster_ligand 2-Methyl-1,2,4-Triazole backbone_nh Backbone NH polar_sidechain Polar Side Chain (e.g., Asn, Gln) hydrophobic_pocket Hydrophobic Pocket triazole_n4 N4 triazole_n4->backbone_nh H-bond triazole_n4->polar_sidechain H-bond methyl_group Methyl Group methyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Key interactions of a 2-methyl-1,2,4-triazole fragment.

Experimental Workflow for Fragment Co-crystallization

G protein Purified Protein complex Protein-Fragment Complex Formation protein->complex fragment 2-Methyltriazole Fragment Stock fragment->complex screening Crystallization Screening complex->screening crystals Crystal Growth screening->crystals data_collection X-ray Data Collection crystals->data_collection structure Structure Solution & Analysis data_collection->structure

Caption: Workflow for obtaining protein-fragment co-crystal structures.

Conclusion

The 2-methyl-1,2,3-triazole and 2-methyl-1,2,4-triazole fragments, while structurally similar, offer distinct interaction profiles that can be strategically exploited in fragment-based drug discovery. The 1,2,3-isomer provides two hydrogen bond acceptors, while the 1,2,4-isomer presents a strong, directional hydrogen bond acceptor at the N4 position. The N-methyl group in both isomers serves as a valuable handle for probing hydrophobic pockets and influencing ligand conformation. A thorough understanding of these binding modes, supported by high-resolution crystallographic data, is paramount for the successful optimization of these fragments into potent and selective drug candidates. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize these privileged scaffolds in their drug discovery endeavors.

References

  • Bostrom, J., Brown, D. G., Young, R. J., & Keseru, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
  • Hargrove, T. Y., Wawrzak, Z., Lamb, D. C., Guengerich, F. P., & Lepesheva, G. I. (2016). Structure and function of 14α-sterol demethylase (CYP51). Absolute Drug Discovery and Development.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Keserü, G. M., & Erlanson, D. A. (Eds.). (2022). Fragment-Based Drug Discovery: Lessons and Outlook. Wiley-VCH.
  • Kallander, L. S., Lu, Q., Chen, W., Tomaszek, T., Yang, G., Tew, D., Meek, T. D., Hofmann, G. A., & Jadhav, P. K. (2005). 4-Aryl-1,2,3-triazoles as a new class of inhibitors of human methionine aminopeptidase type 2. Journal of Medicinal Chemistry, 48(18), 5644–5647.
  • Johnson, J. A., & Pomerantz, W. C. (2021). Triazole-based BET family bromodomain inhibitor bound to BRD4(D1). RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 2ADU: Human Methionine Aminopeptidase Complex with 4-Aryl-1,2,3-triazole Inhibitor. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7M16: Triazole-based BET family bromodomain inhibitor bound to BRD4(D1). Retrieved from [Link]

  • Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720–5730.
  • Singh, K., Dubey, A., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525.
  • Gadek, T. R., & Burdick, D. J. (2021). The Magic of Methyl. In Annual Reports in Medicinal Chemistry (Vol. 56, pp. 1-32). Elsevier.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are critical components of a robust safety culture and environmental stewardship. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS No. 1372713-72-8) is a valuable building block in medicinal chemistry, but its structural motifs—a boronic acid and a triazole ring—necessitate a well-defined disposal protocol.[1][2]

This guide provides an in-depth, procedural framework for the safe handling and disposal of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid and its associated waste streams. As your partner in the laboratory, our commitment is to provide value that transcends the product itself, ensuring you have the critical information needed to operate safely and efficiently.

Hazard Profile and Risk Assessment: Understanding the "Why"

A thorough understanding of a compound's hazard profile is the foundation of any safety protocol. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is classified as an irritant and is harmful if swallowed.[3][4] The boronic acid functional group generally contributes to irritant properties, while the triazole moiety, found in various bioactive compounds, requires careful handling.[5][6][7][8]

The primary risks associated with this compound involve irritation upon contact with the skin, eyes, or respiratory system, and toxicity upon ingestion.[3] Therefore, all handling and disposal operations must be designed to mitigate these exposure pathways.

Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowed.[3][4]P270: Do not eat, drink or smoke when using this product.[3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Skin Irritation H315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation H319: Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[3][9] P271: Use only outdoors or in a well-ventilated area.[3]
Disposal -P501: Dispose of contents/container to hazardous waste disposal.[3][10][11]

Pre-Disposal Safety Operations: Engineering and Personal Protection

Before beginning any disposal-related activities, it is imperative to establish a safe working environment. The causality is simple: preventing exposure is inherently safer than reacting to it.

  • Engineering Controls: All handling of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[9] This is the primary engineering control to prevent the inhalation of fine dust particles or aerosols.[10][12]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your last line of defense. This is non-negotiable.

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][13]

    • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[6]

    • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron.[13]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Step-by-Step Disposal Protocol: A Multi-Stream Approach

Disposal is not a monolithic process. Different waste streams containing (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid require distinct handling and segregation. Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[9][14] Improper disposal can harm aquatic life and vegetation due to the presence of boron.[15][16][17]

Unused or Expired Solid Compound
  • Work Area: Conduct all operations within a chemical fume hood.

  • Containerization: Carefully place the original container, with its label intact, into a larger, sealable hazardous waste container. If transferring the powder, use spark-proof tools and avoid generating dust.[5]

  • Labeling: Affix a hazardous waste label to the outer container. The label must include:

    • The full chemical name: "(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[3][18]

Contaminated Laboratory Consumables (Non-Sharps)

This stream includes items like gloves, weigh boats, and contaminated paper towels.

  • Collection: Place all contaminated solid waste into a designated, sealable container for solid hazardous waste, such as a labeled plastic bag or a lined pail.[9]

  • Segregation: Do not mix this waste with regular trash or non-hazardous laboratory waste.

  • Labeling & Storage: Once the container is full, seal it and apply a hazardous waste label detailing the chemical contaminant. Store in the satellite accumulation area.

Contaminated Aqueous & Organic Liquid Waste

This stream includes reaction workups, chromatography fractions, and rinsing solutions.

  • Segregation is Key:

    • Halogenated vs. Non-Halogenated: Maintain separate waste containers for halogenated and non-halogenated organic solvents. Co-mingling these streams significantly increases the complexity and cost of final disposal.[19]

    • Aqueous Waste: Collect aqueous solutions containing the boronic acid in a separate, designated liquid hazardous waste container.[9] Do not mix with organic solvent waste.

  • Containerization: Use a designated, sealable, and chemically compatible container for each liquid waste stream. Always use a funnel to prevent spills when adding waste.[9]

  • pH Considerations: Do not attempt to neutralize the waste stream in the laboratory. While boronic acids are weakly acidic, uncontrolled neutralization can be exothermic.[20][21] The safest and most compliant approach is to dispose of the material as-is, clearly labeling the contents for the waste management professionals.

  • Labeling & Storage: Label each container clearly with all chemical constituents and their approximate concentrations. Store in secondary containment (e.g., a plastic tub) to mitigate spills.[18]

Spill Cleanup Material
  • Safety First: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. Ensure you are wearing the appropriate PPE before proceeding with cleanup.

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

  • Collection: Carefully sweep or vacuum the material and place it into a sealable container for hazardous waste.[5][10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Collect the towels as contaminated solid waste.

  • Labeling & Reporting: Seal and label the container as "Spill Debris containing (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid." Report the spill to your institution's Environmental Health and Safety (EHS) department.[9]

Final Disposal Workflow: From Benchtop to Manifest

The ultimate disposal of hazardous waste is a regulated process managed by your institution's EHS department or a licensed contractor.[22][23][24] Your responsibility is to ensure the waste is properly segregated, containerized, and labeled for safe transport.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Management generation Waste Generation (Solid, Liquid, Consumables) segregation Segregate Waste Streams (Aqueous, Organic, Solid) generation->segregation Identify containerization Proper Containerization (Sealed, Compatible) segregation->containerization Collect labeling Labeling (Contents, Hazards, Date) containerization->labeling Secure storage Satellite Accumulation Area (Secondary Containment) labeling->storage Store pickup Scheduled EHS Pickup storage->pickup Request Pickup disposal Final Disposal (Licensed Facility) pickup->disposal Transport & Manifest

Caption: Disposal workflow for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid waste.

Conclusion: A Culture of Safety

The responsible disposal of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is a direct reflection of a laboratory's commitment to safety and environmental compliance. By adhering to these procedural steps—from initial risk assessment and use of PPE to meticulous waste segregation and labeling—researchers can ensure that the entire lifecycle of this chemical is managed safely. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Boric Acid Safety Data Sheet. Available at: [Link]

  • Pesticides - Fact Sheet for Boric acid - Environmental Protection Agency (EPA). Available at: [Link]

  • Boric acid and precursors to boric acid: Environment tier II assessment. Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available at: [Link]

  • Effects assessment: boron compounds in the aquatic environment. PubMed, National Library of Medicine. Available at: [Link]

  • Boric Acid Safety Data Sheet. American Borate Company. Available at: [Link]

  • Boric Acid Safety & Hazards. Lab Alley. Available at: [Link]

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  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

  • Risk Management Scope for Boric Acid, Its Salts and Its Precursors. Canada.ca. Available at: [Link]

  • SAFETY DATA SHEET BORIC ACID. Norkem. Available at: [Link]

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  • Boric acid. Wikipedia. Available at: [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. INCHEM. Available at: [Link]

  • (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | 1372713-72-8. J&K Scientific. Available at: [Link]

  • Hazardous Waste Management Safety Video. University of California Television (UCTV). Available at: [Link]

  • Safety Data Sheets | Free SDS Database. Chemical Safety. Available at: [Link]

  • Webinar: Hazardous and Universal Waste: Cradle-to-Grave, are you in compliance? Triumvirate Environmental. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

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  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]

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  • Deactivation of hazardous chemical wastes. OSTI.GOV. Available at: [Link]

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  • Chemical Compatibility Chart. U.S. Coast Guard. Available at: [Link]

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Personal protective equipment for handling (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, handling, and logistical protocols for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS: 1372713-72-8). This content is designed for immediate application in high-throughput screening and medicinal chemistry workflows.

Core Directive & Risk Profile

Compound: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid CAS: 1372713-72-8 Molecular Weight: 126.91 g/mol Physical State: Solid (White to off-white powder)[1]

The "Why" Behind the Safety

While boronic acids are ubiquitous in Suzuki-Miyaura cross-couplings, this specific derivative contains a 1,2,3-triazole moiety. Unlike high-energy azides, the 1,2,3-triazole ring is generally chemically stable due to aromaticity. However, the primary operational risk stems from the boronic acid functionality , which is prone to:

  • Dehydration: Spontaneous conversion to boroxine anhydrides (trimers) upon exposure to ambient air/moisture, altering stoichiometry.

  • Protodeboronation: Hydrolysis of the C-B bond, rendering the reagent useless.

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315/H319) - Causes serious irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the specific interaction with the compound.

PPE CategoryStandard Handling (Weighing/Transfer)High-Risk Operations (Spill Cleanup/Aerosolization)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Nitrile or Laminate (Silver Shield) Boronic acids can be sticky/static; double gloving prevents permeation if the outer glove tears during friction.
Eye Protection Safety Glasses with side shieldsChemical Goggles or Face ShieldFine powders are easily airborne; prevents ocular mucosal absorption.
Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 Respirator (if hood unavailable)H335 hazard; inhalation of boronic acid dust causes immediate upper respiratory tract irritation.
Body Defense Lab Coat (Cotton/Polyester blend)Tyvek® Coveralls Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab.

Operational Handling Protocol

This workflow ensures chemical integrity and operator safety.[3][4]

Phase 1: Storage & Retrieval
  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) . Boronic acids are hygroscopic; moisture facilitates trimerization.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside the container.

Phase 2: Weighing & Solubilization
  • Static Control: Use an antistatic gun or polonium strip if the powder is "flighty."

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Solvent Choice: Soluble in DMSO, Methanol, and DMF. Avoid protic solvents for long-term stock storage to prevent solvolysis.

Phase 3: Reaction Setup
  • Stoichiometry: Calculate based on the monomeric weight (126.91), but assume 5-10% anhydride formation if the bottle is old.

  • Addition: Add as a solid to the reaction vessel under positive nitrogen flow.

Phase 4: Waste Disposal
  • Stream: Segregate into Non-Halogenated Organic Waste .

  • Deactivation: Treat spills with dilute sodium bicarbonate solution before wiping.

  • Destruction: Incineration in a chemical combustor equipped with an afterburner and scrubber is the mandated disposal method for boron-containing organics.

Visualized Workflows

The following diagrams illustrate the logical flow for handling and emergency response.

Diagram 1: Safe Handling Lifecycle

HandlingLifecycle cluster_safety Critical Control Points Storage Storage (-20°C, Inert) Equilibration Warm to RT (Sealed Vial) Storage->Equilibration Retrieve Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Open Reaction Reaction Setup (Suzuki Coupling) Weighing->Reaction Dissolve Waste Disposal (Incineration) Reaction->Waste Quench

Caption: Lifecycle management preventing moisture ingress (Equilibration) and exposure (Weighing).

Diagram 2: Emergency Response Logic

EmergencyResponse Incident Exposure Event Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhalation Inhalation Incident->Inhalation Action_Skin Wash soap/water (15 mins) Skin->Action_Skin Action_Eye Rinse water (Remove contacts) Eye->Action_Eye Action_Inhal Fresh Air + Medical Attn Inhalation->Action_Inhal

Caption: Immediate triage steps for accidental exposure events.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.